The following is an in-depth technical guide on 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene , structured for researchers and drug development professionals. CAS Registry Number: 63762-81-2 Synonyms: 5-Fluoro-4-methoxy-2-n...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene , structured for researchers and drug development professionals.
CAS Registry Number: 63762-81-2
Synonyms: 5-Fluoro-4-methoxy-2-nitrotoluene; 2-Fluoro-5-methyl-4-nitroanisole
Executive Summary & Strategic Significance
In the landscape of medicinal chemistry, 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (CAS 63762-81-2) serves as a critical "scaffold modifier." While structurally homologous to the core intermediates used in blockbuster EGFR inhibitors like Osimertinib (which typically lack the C4-methyl group), this compound allows researchers to probe steric tolerance within the ATP-binding pockets of kinases.
The C4-methyl group introduces a specific steric bulk that can enhance selectivity or alter metabolic stability (blocking benzylic oxidation sites). Consequently, this molecule is not merely a reagent but a strategic tool for Structure-Activity Relationship (SAR) optimization in oncology and agrochemical pipelines.
Chemical Profile & Physical Properties[1][2][3][4]
Mechanism: The methoxy group at C2 strongly activates the C5 position (para to itself). The methyl group at C4 weakly activates C5 (ortho to itself). The fluorine at C1 deactivates but directs ortho/para. The C5 position is the only site where activating effects converge synergistically without extreme steric hindrance.
Documented in Patent US10544113, this route builds the ether linkage from a nitrophenol precursor.
Precursor: 2-Fluoro-5-methyl-4-nitrophenol.
Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃.
Mechanism: Sₙ2 attack of the phenoxide anion on the methylating agent.
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways for CAS 63762-81-2 showing both the nitration and alkylation routes.
Detailed Experimental Protocols
Protocol 1: Regioselective Nitration (Scale: 10g)
Adapted from standard fluoroanisole nitration procedures.
Rationale: Low temperature is critical to prevent over-nitration or oxidation of the methyl group.
Preparation: Charge a 250 mL 3-neck round-bottom flask with 1-Fluoro-2-methoxy-4-methylbenzene (10.0 g, 71.3 mmol) and Dichloromethane (DCM, 100 mL). Cool to -10°C using an ice/salt bath.
Nitration: Add Fuming Nitric Acid (HNO₃, 1.1 eq, 5.0 g) dropwise over 30 minutes. The reaction is exothermic; strict temperature control is required to ensure regioselectivity at the C5 position.
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2] Product should appear as a less polar spot compared to the starting material.
Quench: Pour the reaction mixture carefully onto 200g of crushed ice.
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with sat.[2] NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.[2]
Purification: Concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Water to yield pale yellow needles.
Protocol 2: Methylation of Nitrophenol (Scale: 3g)
Base Activation: Add Potassium Carbonate (K₂CO₃, 3.75 g, 27.2 mmol). Stir for 15 minutes at room temperature to generate the phenoxide.
Alkylation: Add Iodomethane (MeI, 5.60 mL, excess) dropwise. Caution: MeI is a potent alkylating agent and neurotoxin.
Reaction: Stir at ambient temperature for 4–6 hours.
Isolation: Dilute with water (150 mL) to precipitate the product. Filter the solid, wash with water, and dry under vacuum at 45°C.
Reactivity & Downstream Applications
The core value of CAS 63762-81-2 lies in its "orthogonal" reactivity, allowing sequential functionalization.
A. Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at C1 is highly activated by the para-nitro group (at C5) and the ortho-methoxy group (inductive effect).
Reaction: Displacement of F with amines (primary/secondary) or alkoxides.
Application: Synthesis of N-aryl cores for kinase inhibitors.
Condition Note: The C4-methyl group provides steric hindrance, potentially slowing down SₙAr compared to the non-methylated analog. Higher temperatures (80–100°C) in DMSO/DMAc may be required.
B. Nitro Reduction[3]
Reaction: Reduction of NO₂ to NH₂ (Aniline).
Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
Product:5-Amino-4-fluoro-2-methoxytoluene . This aniline is a "privileged structure" for coupling with pyrimidines or quinazolines in EGFR inhibitor synthesis.
Reactivity Map
Figure 2: Divergent reactivity profile showing the two primary chemical transformations utilized in drug discovery.
Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Toxic.
Skin/Eye: Causes severe irritation. The nitro group facilitates skin absorption.
Inhalation: Dust causes respiratory distress. Use a localized exhaust hood.
Reactivity: Nitro-aromatics can be energetic. Avoid heating crude reaction mixtures above 150°C without DSC (Differential Scanning Calorimetry) testing.
MeI Handling: If using Protocol 2, Methyl Iodide is a volatile carcinogen. Use a glovebox or high-efficiency fume hood.
References
Synthesis of Thiazolidinone Compounds. Patent US10544113B2. (2020). Describes the methylation of 2-fluoro-5-methyl-4-nitrophenol to yield CAS 63762-81-2.
Unibrom Corp Product Guide. Intermediates: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Highlights the compound as a versatile synthon for API synthesis.[3][1]
MDPI Molecules. Nucleophilic Aromatic Substitution in Fluoronitrobenzenes. Theoretical and practical analysis of regioselectivity in SₙAr reactions.
2-Fluoro-1-methoxy-4-methyl-5-nitrobenzene chemical structure
Technical Whitepaper: Structural Profiling and Synthetic Applications of 2-Fluoro-1-methoxy-4-methyl-5-nitrobenzene Executive Summary In modern medicinal chemistry and agrochemical development, the strategic design of mo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Structural Profiling and Synthetic Applications of 2-Fluoro-1-methoxy-4-methyl-5-nitrobenzene
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic design of molecular building blocks is paramount. As a Senior Application Scientist, I approach 2-Fluoro-1-methoxy-4-methyl-5-nitrobenzene (also widely cataloged as 2-Fluoro-4-methyl-5-nitroanisole, CAS: 3108-02-9) not merely as a static chemical structure, but as a dynamic, programmable platform for complex synthesis[1],[2].
This tetra-substituted benzene derivative features a meticulously balanced "push-pull" electronic environment. The presence of orthogonal reactive sites—specifically an activated fluorine atom and a reducible nitro group—makes it an exceptionally versatile synthon for exploring structure-activity relationships (SAR) in drug discovery pipelines[3]. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this compound.
The reactivity of 2-Fluoro-1-methoxy-4-methyl-5-nitrobenzene is dictated by the spatial arrangement of its four substituents:
Electron-Donating Groups (EDGs): A methoxy group (-OCH3) at C1 and a methyl group (-CH3) at C4.
Electron-Withdrawing Groups (EWGs): A highly electronegative fluorine atom (-F) at C2 and a strongly electron-withdrawing nitro group (-NO2) at C5.
The Causality of Reactivity: The critical structural feature here is the para-relationship between the C2-fluorine and the C5-nitro group. The nitro group strongly depletes electron density from the aromatic ring, specifically lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the ortho and para positions. Consequently, the C2 carbon becomes highly electrophilic, priming the fluorine atom to act as an exceptional leaving group during Nucleophilic Aromatic Substitution (SNAr)[3].
Quantitative Data Summary
The following table summarizes the core physicochemical properties essential for reaction calculation and analytical tracking[4].
The orthogonal nature of the substituents allows for divergent synthetic pathways without the need for complex protecting group strategies. The logical relationships of these pathways are visualized below.
Regioselective functionalization pathways of 2-Fluoro-1-methoxy-4-methyl-5-nitrobenzene.
Validated Experimental Methodologies
To ensure high-fidelity results in the laboratory, I have designed the following protocols as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Objective: Displacement of the C2-fluorine with a secondary amine (e.g., morpholine) to build a functionalized library scaffold.
Causality & Design: Fluorine is the optimal leaving group for SNAr (superior to chlorine or bromine) because its high electronegativity stabilizes the rate-determining formation of the anionic Meisenheimer complex.
Step-by-Step Workflow:
Solvation: Dissolve 1.0 equivalent (eq) of 2-Fluoro-1-methoxy-4-methyl-5-nitrobenzene in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration.
Why DMSO? As a polar aprotic solvent, DMSO strongly solvates cations but leaves the nucleophilic amine unsolvated and highly reactive, accelerating the SNAr kinetics.
Reagent Addition: Add 1.2 eq of morpholine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
Why DIPEA? DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the generated hydrofluoric acid (HF) without competing with morpholine for the electrophilic carbon.
Thermal Activation: Stir the reaction mixture at 80°C for 4–6 hours.
Workup: Cool to room temperature and quench by pouring into rapidly stirring ice water. The highly polar DMSO washes away, and the functionalized product precipitates. Filter and wash with cold water.
In-Process Control (IPC) & Self-Validation:
Analyze the crude isolate via 19F NMR. The protocol is validated as successful when the characteristic aryl-fluoride signal (typically between -110 to -120 ppm) completely disappears. If the signal persists, the Meisenheimer complex formation was incomplete, dictating a need to verify the anhydrous nature of the DMSO.
Objective: Reduction of the C5-nitro group to an aniline derivative while preserving the delicate C2-fluorine bond.
Causality & Design: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2 gas poses a severe risk of hydrodefluorination (cleaving the C-F bond). To guarantee structural integrity, we utilize a Béchamp-style electron-transfer reduction.
Step-by-Step Workflow:
Solvation: Suspend 1.0 eq of the starting material in a 3:1 mixture of Ethanol and Water (0.3 M).
Why this solvent system? Ethanol solubilizes the organic starting material, while water dissolves the inorganic salts and facilitates proton transfer from the metal surface.
Reagent Addition: Add 5.0 eq of Iron powder (325 mesh) and 3.0 eq of Ammonium Chloride (NH4Cl).
Why NH4Cl? It provides a mildly acidic environment (pH ~5.5) that continuously activates the iron surface by removing passivating iron oxides, without being acidic enough to hydrolyze the methoxy group or cleave the C-F bond.
Thermal Activation: Reflux the mixture at 80°C for 2 hours under vigorous stirring.
Filtration: Filter the hot mixture through a tightly packed Celite pad.
Why Celite? This is a critical failure-prevention step. It removes colloidal iron oxides that would otherwise trap the aniline product and cause severe emulsions during liquid-liquid extraction.
Workup: Concentrate the filtrate to remove ethanol, extract the aqueous layer with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and evaporate under reduced pressure.
In-Process Control (IPC) & Self-Validation:
Analyze via LC-MS. The starting material mass (185.15 g/mol ) must shift to an [M+H]+ peak of m/z 156.1. Furthermore, TLC visualization will show a distinct spot that instantly turns deep purple upon staining with ninhydrin and heating, definitively validating the generation of a primary amine.
Moldb. "1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene - CAS No.: 3108-02-9." Moldb Chemical Database.
Unibrom Corp. "Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block." Unibrom Corp.
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 18468141, 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene." PubChem.
4-Fluoro-5-methoxy-2-nitrotoluene synonyms and nomenclature
Synonyms, Nomenclature, and Synthetic Protocols Executive Summary 4-Fluoro-5-methoxy-2-nitrotoluene (Formula: ) is a highly specific, polysubstituted aromatic intermediate. While often overshadowed by its aniline derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Synonyms, Nomenclature, and Synthetic Protocols
Executive Summary
4-Fluoro-5-methoxy-2-nitrotoluene (Formula:
) is a highly specific, polysubstituted aromatic intermediate. While often overshadowed by its aniline derivatives (used in EGFR inhibitors like Osimertinib), this nitro-toluene scaffold represents a critical "branch point" in medicinal chemistry.[1] It serves as a precursor for 4-fluoro-5-methoxy-2-methylaniline , a building block for next-generation kinase inhibitors where the methyl group provides steric bulk to improve selectivity or metabolic stability.
This guide provides a definitive reference for the nomenclature, synthesis, and structural validation of this compound, distinguishing it from its common regioisomers.[1]
Part 1: Nomenclature & Structural Identity[1]
Precise nomenclature is the first line of defense against experimental error, particularly with polysubstituted benzenes where numbering priority rules can be ambiguous.[1]
Systematic Nomenclature
The IUPAC name is derived based on the priority of functional groups.[1] While "toluene" is the parent scaffold in common parlance, "benzene" is the systematic parent.[1]
Common Chemical Name: 4-Fluoro-5-methoxy-2-nitrotoluene
CAS Registry Number: Note: This specific regioisomer is often a custom synthesis item and may not have a widely listed commercial CAS compared to its aniline derivatives.[1] It is the nitro-precursor to CAS 1415957-68-2 (the aniline).
SMILES: Cc1cc(OC)c(F)cc1[O-]
InChI Key: Generates unique hash for verification.
Synonyms and Ambiguity Map
Researchers must be vigilant against "name drifting" in patent literature.
Synonym Type
Name Variation
Risk of Confusion
Positional Variant
2-Nitro-4-fluoro-5-methoxytoluene
Low: Same molecule, just re-ordered prefixes.
Benzene-based
1-Methyl-2-nitro-4-fluoro-5-methoxybenzene
Low: Accurate systematic description.
Impurity/Isomer
4-Fluoro-3-methoxy-2-nitrotoluene
CRITICAL: This is the minor isomer formed during synthesis (nitration at C2).
Aniline Confusion
4-Fluoro-5-methoxy-2-nitroaniline
High: This is a different molecule (Methyl replaced by Amine).
Part 2: Synthesis & Regiochemistry[1]
The synthesis of 4-Fluoro-5-methoxy-2-nitrotoluene relies on the electrophilic aromatic substitution (Nitration) of 4-Fluoro-3-methoxytoluene . Understanding the directing effects is crucial for maximizing yield and purity.[1]
The Directing Logic
The precursor, 4-Fluoro-3-methoxytoluene , has three substituents directing the incoming nitro group (
):
Methoxy (-OMe) at C3: Strong activator, ortho/para director.[1]
Fluoro (-F) at C4: Weak deactivator, ortho/para director.[1]
Methyl (-CH3) at C1: Weak activator, ortho/para director.[1]
Predictive Model:
Site C2 (Ortho to Me, Ortho to OMe): Sterically hindered.[1] Sandwiched between Methyl and Methoxy groups.[1]
Site C5 (Meta to Me, Ortho to OMe): Blocked? No, C5 is ortho to F and meta to OMe.[1] (Wait, C5 is meta to OMe? No. In 1-Me, 3-OMe, 4-F system: C5 is ortho to F, meta to OMe).[1] Unfavorable electronically.
Site C6 (Ortho to Me, Para to OMe):Most Favorable. It is para to the strongest activator (OMe) and ortho to the Methyl group.[1]
Visualization of Reaction Pathway
The following diagram illustrates the synthesis and the divergence of isomers.
Figure 1: Synthetic pathway showing the regioselective nitration of 4-fluoro-3-methoxytoluene favoring the C6 position.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for a 10g scale synthesis. It includes in-process controls (IPC) to ensure safety and identity.[1]
Solvent: Dichloromethane (DCM) or Acetic Anhydride (for milder conditions).[1]
Quench: Ice water, Sodium Bicarbonate (
).
Step-by-Step Methodology
Step 1: Preparation (0°C)
Dissolve 4-Fluoro-3-methoxytoluene (10.0 g, 71.3 mmol) in DCM (100 mL). Cool the solution to 0°C using an ice/salt bath. Safety: Nitrations are exothermic.[1] Ensure temperature monitoring.
Step 2: Nitration (0°C -> RT)
Prepare a mixture of Conc.
(20 mL) and Fuming (3.5 mL, 1.1 eq) at 0°C. Add this acid mixture dropwise to the toluene solution over 30 minutes.
IPC Check: Maintain internal temperature < 5°C to prevent dinitration or oxidation of the methyl group.[1]
Step 3: Reaction & Quench
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
Validation: Check TLC (Hexane/EtOAc 8:1).[1] The starting material (high Rf) should disappear.[1] Two spots may appear: Major (Target) and Minor (Isomer).[1]
Step 4: Work-up
Pour the reaction mixture onto crushed ice (200 g). Separate the organic layer.[1][2][3] Extract aqueous layer with DCM (2 x 50 mL).[1] Neutralize combined organics with sat.[1][3]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, highly functionalized tetra-substituted benzenes serve as privileged scaffolds for constructing targeted therapeutics. 5-Fluoro-4-methoxy-2-nitrotoluene (IUPAC: 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene, CAS: 3108-02-9) is a prime example of such a molecular building block[1]. This technical whitepaper explores the structural causality, physicochemical properties, and self-validating synthetic protocols associated with this compound, providing a comprehensive guide for researchers and drug development professionals.
Molecular Identity & Physicochemical Profiling
The compound is a multi-functional benzene derivative engineered for advanced organic synthesis. Its nomenclature can be mapped either as a substituted toluene or a substituted benzene. The toluene nomenclature (5-Fluoro-4-methoxy-2-nitrotoluene) emphasizes the methyl group as the core anchor at position 1. Conversely, the IUPAC nomenclature (1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene) follows strict alphabetical priority rules[1].
It is critical to distinguish this specific isomer from others (such as 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene), as the precise ortho and para relationships dictate its reactivity[2].
The synthetic utility of 5-Fluoro-4-methoxy-2-nitrotoluene lies in its precise "push-pull" electronic environment. Every substituent plays a causal role in directing downstream functionalization:
The Electron-Donating Groups (EDGs): The 4-methoxy (-OCH3) and 1-methyl (-CH3) groups enrich the aromatic ring's electron density. In the context of kinase inhibitor design, the methoxy group often serves as a critical steric and solvent-exposed vector, while the methyl group restricts the conformational flexibility of the final drug molecule.
The Electron-Withdrawing Group (EWG): The 2-nitro (-NO2) group exerts a strong inductive and resonance-withdrawing effect, pulling electron density away from the ring.
The Leaving Group: The 5-fluoro (-F) atom is highly electronegative. Crucially, because it is positioned para to the nitro group, the carbon-fluorine bond is significantly activated toward Nucleophilic Aromatic Substitution (SNAr). The nitro group stabilizes the anionic Meisenheimer complex intermediate, ensuring high regioselectivity and rapid reaction kinetics.
Fig 1. Electronic effects and reactivity nodes of 5-Fluoro-4-methoxy-2-nitrotoluene.
Self-Validating Experimental Workflows
The transformation of this compound into complex Active Pharmaceutical Ingredients (APIs) typically follows a robust two-step sequence: SNAr followed by nitro reduction. These protocols operate as a self-validating system; the successful displacement of the fluorine atom in Step 1 alters the electronic environment just enough to allow for the smooth, chemoselective reduction in Step 2 without over-reactivity.
Objective: Introduce an amine nucleophile at the 5-position.
Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct without competing with the primary amine. Dimethylformamide (DMF) is selected as a polar aprotic solvent; it leaves the nucleophile unsolvated (highly reactive) while effectively stabilizing the Meisenheimer transition state.
Step-by-Step Methodology:
Charge a dry reaction vessel with 5-Fluoro-4-methoxy-2-nitrotoluene (1.0 eq) and the desired primary or secondary amine (1.2 eq).
Dissolve the mixture in anhydrous DMF to achieve a 0.2 M concentration.
Add DIPEA (2.0 eq) dropwise at room temperature.
Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–12 hours.
Monitor the reaction via LC-MS. The displacement of fluorine yields a distinct mass shift (+[Amine Mass] - 19 Da).
Quench the reaction with water, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the 2-nitro group to an aniline, yielding a highly functionalized 1,5-diamine scaffold.
Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is a standard reduction method, Iron (Fe) powder with Ammonium Chloride (NH₄Cl) is preferred in highly functionalized scaffolds. The mild acidic environment provided by NH₄Cl activates the iron surface without hydrolyzing the newly formed amine or methoxy groups, preventing unwanted side reactions.
Step-by-Step Methodology:
Dissolve the intermediate from Protocol A (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq) sequentially to the solution.
Heat the suspension to a gentle reflux (approx. 80°C) for 2 hours.
Monitor via TLC or LC-MS for the disappearance of the yellow nitro compound and the emergence of the highly polar aniline derivative.
Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot ethanol.
Concentrate the filtrate, neutralize if necessary, and purify via flash chromatography to isolate the functionalized 1,5-diamine-4-methoxy-2-methylbenzene scaffold.
Fig 2. Two-step synthetic workflow: SNAr followed by chemoselective nitro reduction.
Applications in Drug Discovery
The resulting 1,5-diamine-4-methoxy-2-methylbenzene derivatives are cornerstone intermediates in medicinal chemistry[1]. They are extensively utilized in the synthesis of advanced targeted kinase therapeutics, such as third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. The precise arrangement of the methyl and methoxy groups restricts the conformational flexibility of the final drug molecule, enhancing binding affinity and kinase selectivity. Meanwhile, the diamine handles allow for the divergent synthesis of extensive structure-activity relationship (SAR) libraries, accelerating the hit-to-lead optimization phase.
References
Title: 3108-02-9 (C8H8FNO3) - PubChemLite
Source: University of Luxembourg
URL: [Link]
The Strategic Application of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene in Advanced Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic placement of halogens and sterically demanding groups on aromatic rings is critical for tuning pharmacokinetics and target binding. 1-Fluoro-2-methoxy-4-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic placement of halogens and sterically demanding groups on aromatic rings is critical for tuning pharmacokinetics and target binding. 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (CAS: 63762-81-2) is a highly specialized, poly-substituted building block. Rather than serving as a final active pharmaceutical ingredient (API), it functions as a critical intermediate. Its most prominent research application is in the synthesis of thiazolidinone derivatives, a class of compounds actively investigated as potent opioid receptor modulators ().
This whitepaper deconstructs the structural causality, synthetic utility, and step-by-step handling of this compound, providing a comprehensive guide for drug development professionals.
Structural Causality and Pharmacophore Logic
As an application scientist, one must view 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene not just as a chemical, but as a pre-configured spatial array of functional groups. Every substituent on this benzene ring serves a distinct mechanistic purpose in downstream drug design:
1-Fluoro Substituent: Fluorine is a bioisostere for hydrogen but possesses significantly higher electronegativity. It lowers the pKa of adjacent functional groups, increases the overall lipophilicity (LogP) of the final drug candidate, and effectively blocks cytochrome P450-mediated oxidative metabolism at that position.
2-Methoxy & 4-Methyl Groups: These groups provide essential steric bulk. In the context of opioid receptor binding, they force the aromatic ring into a specific dihedral angle relative to downstream heterocyclic scaffolds (like thiazolidinones), locking the molecule into its active conformation.
5-Nitro Group: The nitro group acts as a "masked" amine. By maintaining the nitrogen in its oxidized state during early synthetic steps (such as the methylation of the phenol precursor), chemists prevent unwanted N-alkylation, ensuring absolute chemoselectivity.
Structure-Activity Relationship (SAR) logic for the functional groups of the intermediate.
Core Research Application: Opioid Receptor Modulators
The primary documented research use for 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is as a precursor in the development of thiazolidinone-based opioid receptor modulators, pioneered by institutions such as the National Health Research Institutes ().
Opioid receptors (MOR, DOR, KOR) are G-protein-coupled receptors. Traditional opioids often cause respiratory depression and tolerance. Thiazolidinone derivatives synthesized from this fluorinated intermediate have been shown to modulate these receptors with highly specific enantiomeric excess, potentially separating analgesic efficacy from adverse side effects.
The Synthetic Workflow
The integration of this compound into a drug discovery pipeline follows a strict, logical progression:
O-Methylation: Conversion of 2-fluoro-5-methyl-4-nitrophenol to 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene.
Nitro Reduction: Unmasking the nitro group to yield 5-fluoro-4-methoxy-2-methylaniline.
Cyclocondensation: Reacting the resulting aniline with an aldehyde and a mercaptoacid to close the thiazolidinone ring.
Synthetic workflow from phenol precursor to thiazolidinone-based opioid receptor modulators.
Quantitative Data: Reaction Optimization
The synthesis of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene via the O-methylation of its phenol precursor requires precise conditions to ensure high yield and prevent side reactions. The choice of base and solvent is dictated by the need to generate a highly reactive "naked anion."
Table 1: Optimization of Phenol Methylation
Base System (1.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Mechanistic Causality / Practical Observation
Na₂CO₃
Acetone
60
12
65
Weak base; incomplete deprotonation of the phenol.
K₂CO₃
DMF
25
4
92
Optimal "naked anion" effect; rapid Sₙ2 kinetics.
Cs₂CO₃
DMF
25
2
96
Superior solubility; highest cost, typically reserved for scale-up.
K₂CO₃
THF
65
8
70
Lower dielectric constant limits ion separation and slows reaction.
Data synthesized from standard nucleophilic aromatic substitution principles and patent literature parameters ().
To ensure reproducibility and trustworthiness, the following methodology for synthesizing and isolating 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is designed as a self-validating system. Each step includes observable metrics to confirm success before proceeding.
Protocol: Synthesis of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
Rationale: We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This drastically lowers the activation energy required for the Sₙ2 attack on Iodomethane (MeI).
Step-by-Step Procedure:
Deprotonation: To a round-bottom flask, add 2-fluoro-5-methyl-4-nitrophenol (1.0 eq) and dissolve in anhydrous DMF (0.6 M concentration). Add finely powdered K₂CO₃ (1.5 eq).
Self-Validation Check: The solution will immediately turn a deep, vibrant yellow/orange. This color change is the visual confirmation of phenoxide anion generation.
Alkylation: Cool the mixture to 0 °C using an ice bath (to control the exothermic Sₙ2 reaction and prevent MeI volatility). Slowly add Iodomethane (MeI, 5.0 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Reaction Monitoring (TLC): Spot the reaction mixture against the starting material on a silica TLC plate using a 3:1 Hexanes/Ethyl Acetate eluent.
Self-Validation Check: The starting phenol is highly polar due to hydrogen bonding and will present an
. The successful formation of the methoxy product removes this hydrogen bond donor, resulting in a significantly less polar spot at . The reaction is complete when the spot disappears.
Specialized Workup (DMF Removal): Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers.
Experience Insight: DMF is notoriously difficult to remove and will cause downstream purification issues. Wash the combined organic layers vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). The Li⁺ ions coordinate strongly with DMF, partitioning it entirely into the aqueous phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene as a solid intermediate ().
Downstream Progression
Once isolated and validated, the nitro group of this intermediate is typically subjected to catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/HCl) to yield the corresponding aniline. This aniline serves as the nucleophilic anchor for building the thiazolidinone pharmacophore.
References
Thiazolidinone compounds and use thereof (US10544113B2)
Exploratory
Strategic Integration of Fluorinated Benzene Building Blocks in Medicinal Chemistry
A Technical Guide for Rational Drug Design and Synthetic Workflows As drug discovery programs increasingly target complex biological pathways, the optimization of lead compounds requires precise tuning of physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Rational Drug Design and Synthetic Workflows
As drug discovery programs increasingly target complex biological pathways, the optimization of lead compounds requires precise tuning of physicochemical and pharmacokinetic properties. Fluorinated benzene building blocks have emerged as indispensable tools in the medicinal chemist's arsenal. By strategically incorporating fluorine into aromatic systems, researchers can predictably modulate basicity, enhance lipophilicity, and critically fortify molecules against enzymatic degradation.
This guide dissects the mechanistic causality behind fluorine substitution, provides quantitative benchmarks for structural design, and details a self-validating synthetic protocol for functionalizing polyfluoroarenes.
The Physicochemical Causality of Fluorination (The "Why")
The profound impact of fluorine on a drug's pharmacological profile is rooted in its unique atomic properties. Understanding the physical organic chemistry behind these effects allows for rational, rather than empirical, drug design.
Metabolic Shielding (CYP450 Evasion): Cytochrome P450 (CYP450) enzymes in the liver metabolize xenobiotics primarily via hydrogen atom transfer (HAT) or single-electron transfer mechanisms. The carbon-fluorine (C–F) bond is exceptionally strong (~116 kcal/mol) compared to the carbon-hydrogen (C–H) bond (~99 kcal/mol). Replacing a C–H bond with a C–F bond at a metabolic "soft spot" makes HAT thermodynamically unfavorable, effectively blocking oxidative degradation 1. Furthermore, the electron-withdrawing nature of fluorine lowers the HOMO energy of the benzene ring, increasing its oxidation potential and resisting epoxidation by the electrophilic iron-oxo species (Compound I) of CYP450.
Modulation of pKa and Bioavailability: Fluorine is the most electronegative element (3.98 on the Pauling scale). Through
-bond induction, it pulls electron density away from adjacent basic centers, such as amines. This stabilizes the unprotonated lone pair and destabilizes the protonated conjugate acid, predictably lowering the pKa 2. A lower basicity often translates to a higher fraction of the un-ionized drug at physiological pH, dramatically enhancing passive lipid bilayer permeability and oral bioavailability [[3]]().
Steric Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å) and closely mimics oxygen. This allows for the introduction of significant electronic changes with minimal steric perturbation within tight receptor binding pockets 4.
Logical pathway of fluorine substitution effects on drug pharmacokinetics.
Quantitative Modulation of Drug Properties
To predictably engineer lead compounds, medicinal chemists rely on established quantitative metrics. The table below summarizes the physical and thermodynamic shifts induced by transitioning from a standard benzene ring to fluorinated derivatives.
Property
Hydrogen (-H)
Fluorine (-F)
Trifluoromethyl (-CF3)
Mechanistic Impact in Drug Design
van der Waals Radius
1.20 Å
1.47 Å
2.20 Å
-F causes minimal steric perturbation; -CF3 acts as a bulky, lipophilic isostere for isopropyl 4, [[2]]().
Experimental Workflow: Harnessing Polyfluorinated Benzenes via SNAr
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for installing complex pharmacophores onto fluorinated benzenes. While classic SNAr requires strong electron-withdrawing groups (e.g., -NO2) to stabilize the Meisenheimer intermediate, polyfluoroarenes possess sufficient cumulative inductive activation to proceed under mild, metal-free conditions 6.
Step-by-step workflow for the para-selective SNAr of polyfluoroarenes.
Protocol: para-Selective SNAr of Polyfluoroarenes with N-Nucleophiles
Objective: Metal-free synthesis of highly functionalized N-arylated compounds (e.g., phenothiazine derivatives) using polyfluorinated benzenes.
Step 1: Reagent Preparation. In a flame-dried Schlenk flask, combine the N-nucleophile (e.g., phenothiazine, 1.0 equiv, 1.0 mmol) and the polyfluoroarene building block (e.g., octafluorotoluene or pentafluoropyridine, 1.5 equiv, 1.5 mmol).
Step 2: Base Addition (Causality Check). Add anhydrous potassium phosphate (K3PO4, 2.0 equiv, 2.0 mmol). Why K3PO4? Stronger bases (like KOtBu) or elevated temperatures with K2CO3 in DMF often lead to unwanted di-substitution or degradation of the highly reactive polyfluoroarene. K3PO4 provides mild, controlled deprotonation, maintaining strict mono-substitution kinetics 6.
Step 3: Solvent Addition. Suspend the mixture in anhydrous acetonitrile (MeCN, 5.0 mL, 0.1 M). Why MeCN? The polar aprotic nature of acetonitrile provides the optimal dielectric constant to stabilize the highly polarized transition state of the Meisenheimer complex without hydrogen-bonding to the nucleophile (which would dampen its reactivity).
Step 4: Reaction Execution. Stir the mixture at 60 °C under an inert argon atmosphere for 12–24 hours. The reaction proceeds with strict para-selectivity due to the thermodynamic stability of the intermediate Meisenheimer complex at the para position relative to the remaining fluorine atoms.
Step 5: Workup and Isolation. Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with distilled water and brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
Step 6: Validation & Quality Control (Self-Validating System). To ensure the protocol succeeded without over-substitution, analyze the crude mixture via 19F-NMR. The starting material exhibits a distinct resonance for the para-fluorine. The complete disappearance of this specific peak, coupled with the exact retention and integration of the ortho- and meta-fluorine signals, provides immediate, unambiguous validation of strict para-selectivity without requiring complex 2D-NMR or X-ray crystallography.
Case Studies in Rational Drug Design
The theoretical principles of fluorinated benzene building blocks translate directly into clinical success:
Ezetimibe (Metabolic Soft-Spot Blocking): Ezetimibe, a potent cholesterol absorption inhibitor, was developed from an earlier lead compound (SCH 48461) that suffered from rapid oxidative metabolism at multiple sites. By incorporating a para-fluorophenyl group, medicinal chemists successfully blocked the metabolically labile site. The fluorine atom's electronegativity deactivated the aromatic ring toward CYP450-mediated hydroxylation, dramatically improving the in vivo half-life and potency without altering the binding conformation 4.
Ibrutinib (Kinase Inhibitor Optimization): The discovery of ibrutinib, a first-in-class covalent BTK inhibitor, relied heavily on the introduction of a 4-fluorophenoxy substituent. Structural studies confirmed that this fluorinated benzene building block not only prevented oxidative degradation but also stabilized multipolar interactions within the hydrophobic pocket of BTK, thereby increasing both target selectivity and overall pharmacokinetics 5.
References
Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry", Journal of Enzyme Inhibition and Medicinal Chemistry.4
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry", Chemical Society Reviews. 3
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry", Journal of Medicinal Chemistry. 2
Vogt, C. D., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective", NIH PubMed Central. 1
Author(s) unlisted. "Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives", Preprints.org. 6
Author(s) unlisted. "Fluorine in drug discovery: Role, design and case studies", Pharmacy Journal. 5
The Core Directive:
Altrenogest (Allyl Trenbolone) is not merely a "hazardous chemical"; it is a potent, synthetic steroid hormone with high affinity for progesterone and androgen receptors.[1] Unlike standard toxic reagents that cause immediate tissue damage, Altrenogest acts as a "silent" endocrine disruptor. It is readily absorbed through intact skin, and its lipophilic nature allows it to bypass standard dermal barriers, leading to systemic reproductive disruption in both men and women.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric risk assessment, focusing on the mechanism of permeation and biological interaction.
Physicochemical & Identity Profile
Parameter
Technical Specification
CAS Number
63762-81-2
Chemical Name
17-Allyl-17-hydroxyestra-4,9,11-trien-3-one
Common Name
Altrenogest, Allyl Trenbolone
Molecular Formula
Molecular Weight
310.43 g/mol
Physical State
Pale yellow to brown crystalline powder
Solubility
Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
Partition Coefficient
High LogP (Lipophilic) – Critical for skin absorption
Part 2: Toxicological Mechanism & Hazard Profiling
The "Why" Behind the Risk:
To handle Altrenogest safely, one must understand its biological target. It is a 19-nortestosterone derivative.[1] Its hazard profile is driven by its ability to mimic endogenous hormones, hijacking the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Mechanism of Action:
Receptor Binding: Altrenogest binds with high affinity to Progesterone Receptors (PR) and moderate affinity to Androgen Receptors (AR).
Feedback Loop Disruption: It exerts negative feedback on the hypothalamus, suppressing the secretion of Gonadotropin-Releasing Hormone (GnRH).
Clinical Consequence: In researchers, accidental absorption can cause menstrual cessation, miscarriage (due to uterine environment alteration), and loss of libido.
Visualization: Endocrine Disruption Pathway
Caption: Pathway of Altrenogest-induced HPG axis suppression following accidental exposure.
Part 3: Critical Exposure Control (The Barrier Theory)
Standard "wear gloves" advice is insufficient for lipophilic steroids dissolved in organic solvents (e.g., DMSO). Solvents can act as carriers, permeating standard nitrile gloves and dragging the steroid through to the skin.
Personal Protective Equipment (PPE) Matrix
PPE Component
Standard Requirement
Advanced Research Requirement
Gloves (Dry Powder)
Single Nitrile (4 mil)
Double Nitrile (Outer glove changed every 30 mins).
Gloves (Solvent Soln)
Double Nitrile
Silver Shield / Laminate (Inner) + Nitrile (Outer). Standard nitrile degrades rapidly in DMSO/Acetone.
Respiratory
N95 Mask
P100 HEPA or Powered Air Purifying Respirator (PAPR) if handling >1g powder outside a hood.
Body
Lab Coat
Tyvek Sleeve Covers or impervious gown. Cotton lab coats absorb and hold the steroid against the skin.
The "Swipe Test" Validation:
Before handling stock solutions, validate your glove integrity.
Place a small drop of your carrier solvent (e.g., DMSO) on the glove fingertip.
Wait 5 minutes.
Swipe against a piece of sensitive thermal paper or a mirror.
If the solvent transferred, the glove is compromised. Altrenogest will follow the solvent.
Rationale: The highest risk of inhalation occurs during weighing (dust). The highest risk of absorption occurs during solubilization (concentrated liquid).
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Static Control: Use an anti-static gun on the weighing boat. Electrostatic charge can cause steroid powder to "jump" onto gloves/sleeves.
Solvent Addition: Add solvent gently down the side of the vial to prevent aerosolization.
Secondary Containment: All vials must be transported in a secondary, unbreakable container (e.g., a plastic box with a latch) to prevent drops during transit.
Protocol B: Emergency Spill Response
Rationale: Water alone is ineffective for cleaning lipophilic steroids. You must solubilize the steroid to remove it.
Decision Logic:
If the spill is Powder : Do NOT use wet paper towels initially (creates a slurry). Use a chemically compatible vacuum or wet-wipe method only after containment.
If the spill is Liquid : Absorb, then emulsify.
Visualization: Spill Response Logic
Caption: Decision tree for Altrenogest spill remediation, prioritizing dust suppression and lipophilic solubility.
Part 5: Decontamination & Waste Management
The "Surfactant-First" Rule:
Because Altrenogest is highly lipophilic (LogP ~3-4), washing with water alone will cause the chemical to bead up and spread.
Primary Wash: Use a 70% Ethanol or Isopropanol spray to solubilize residues. Wipe with disposable paper towels.
Secondary Wash: Follow with a high-surfactant detergent (e.g., Alconox or dish soap) and water.
Disposal: All contaminated wipes, gloves, and pipette tips must be segregated into Hazardous Waste (Toxic) streams. Do not use general trash.
RCRA Consideration: While not always explicitly P-listed, it should be treated as a toxic pharmaceutical waste.
References
European Medicines Agency (EMA). (1997). Altrenogest: Summary Report (EMEA/MRL/270/97-FINAL). Committee for Veterinary Medicinal Products.[2] Link
U.S. Food and Drug Administration (FDA). (2018).[3] FDA warns of potential health risks to people exposed to altrenogest products for horses or pigs.[3][4] FDA Animal Veterinary Safety Alerts. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene via Optimized O-Methylation
Abstract & Strategic Importance
Fluorinated nitroanisole derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. The strategic placement of fluorine and methoxy groups on a functionalized benzene ring provides unique steric and electronic properties that can optimize the pharmacokinetic profiles of small-molecule therapeutics. This application note details a robust, high-yielding protocol for the synthesis of 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene from 2-fluoro-5-methyl-4-nitrophenol. By leveraging the principles of the Williamson ether synthesis, this methodology ensures complete conversion with minimal side reactions.
Mechanistic Rationale & Causality
The transformation of 2-fluoro-5-methyl-4-nitrophenol into its corresponding anisole derivative is driven by a carefully balanced SN2 mechanism. Understanding the causality behind the reagent and solvent choices is critical for successful scale-up.
Substrate Acidity & Base Selection: The starting phenol contains a strongly electron-withdrawing nitro group positioned para to the hydroxyl moiety. This orientation allows for extensive resonance stabilization of the conjugate base (phenoxide anion), significantly lowering the substrate's pKa. Consequently, a mild, inorganic base such as potassium carbonate (K₂CO₃) is entirely sufficient to achieve quantitative deprotonation. Avoiding stronger bases like sodium hydride (NaH) mitigates safety risks and prevents unwanted side reactions.
Solvent Effects: The reaction utilizes N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF excels at solvating the potassium cation while leaving the phenoxide anion relatively unsolvated. This "naked anion" effect drastically enhances the nucleophilicity of the phenoxide, accelerating the SN2 attack on the electrophile ( [1]).
Electrophile Dynamics: Iodomethane (MeI) is employed as the methylating agent. Because MeI is highly volatile (boiling point ~42.5 °C), a significant excess (5.0 equivalents) is used alongside a sealed reaction vessel or efficient reflux condenser to compensate for evaporative losses during the 60 °C heating phase, ensuring the reaction is driven to absolute completion.
Reaction pathway illustrating the Williamson ether synthesis of the target nitroanisole.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry derived from validated patent literature ([2]).
Reagent / Solvent
MW ( g/mol )
Equivalents
Amount
mmol
Role
2-Fluoro-5-methyl-4-nitrophenol
171.13
1.0
3.10 g
18.1
Starting Material
Potassium Carbonate (K₂CO₃)
138.20
1.5
3.75 g
27.2
Mild Base
Iodomethane (MeI)
141.94
5.0
5.60 mL (12.7 g)
89.9
Alkylating Agent
N,N-Dimethylformamide (DMF)
73.09
-
30 mL
-
Polar Aprotic Solvent
Diethyl Ether
74.12
-
180 mL
-
Extraction Solvent
Experimental Workflow & Protocol
Step-by-step experimental workflow for the O-methylation of 2-fluoro-5-methyl-4-nitrophenol.
Step-by-Step Methodology
Preparation: In a properly ventilated fume hood, equip a round-bottom flask (or a pressure-rated sealed tube to prevent MeI loss) with a Teflon-coated magnetic stir bar.
Dissolution: Add 2-fluoro-5-methyl-4-nitrophenol (3.10 g, 18.1 mmol) to the reaction vessel and dissolve it completely in 30 mL of anhydrous DMF.
Deprotonation: Introduce anhydrous K₂CO₃ (3.75 g, 27.2 mmol, 1.5 eq) to the stirring solution. A noticeable color change may occur as the highly conjugated phenoxide anion is generated.
Electrophile Addition: Carefully add iodomethane (5.60 mL, 89.9 mmol, 5.0 eq) via syringe. Critical Safety Note: MeI is a highly volatile alkylating agent and a suspected carcinogen. Handle exclusively with appropriate PPE and ensure the fume hood sash is properly positioned.
Heating: Seal the vessel or attach a highly efficient reflux condenser. Heat the reaction mixture to 60 °C and stir continuously overnight (approximately 12–16 hours).
Workup: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel and partition between diethyl ether (80 mL) and deionized water (10 mL). The large volume of ether retains the product in the organic phase, while the water effectively removes the DMF and inorganic salts.
Extraction: Separate the phases. Extract the remaining aqueous layer with additional diethyl ether (2 × 50 mL).
Isolation: Combine all organic extracts and wash with brine to remove any residual DMF. Dry the organic layer over anhydrous MgSO₄ (or Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene. If necessary, purify via flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).
Self-Validating System (Trustworthiness)
To ensure the protocol has proceeded correctly without relying strictly on advanced analytical machinery (like NMR or LC-MS), researchers can implement a self-validating TLC (Thin-Layer Chromatography) assay built directly into the workflow:
Rf Shift: The starting material (nitrophenol) is highly polar and strongly hydrogen-bonds to silica gel, resulting in a low Rf value (often streaking unless an acidic modifier like acetic acid is used). Upon complete conversion, the resulting anisole product loses this hydrogen-bonding capability, presenting as a tight, significantly less polar spot (higher Rf).
Chemical Staining: The starting material will yield a positive (colored) result when treated with a Ferric Chloride (FeCl₃) stain due to the presence of the free phenolic hydroxyl group. The complete disappearance of the FeCl₃-active spot confirms the total consumption of the phenol, self-validating the success of the O-methylation step prior to workup.
References
Title: Name Reactions in Organic Chemistry: Williamson Ether Synthesis
Source: Cambridge University Press
URL: [Link]
Title: Thiazolidinone compounds and use thereof (US10544113B2)
Application
Application Note: Precision Methylation of 2-Fluoro-5-methyl-4-nitrophenol with Iodomethane
Executive Summary & Application Scope This technical guide details the protocol for the O-methylation of 2-fluoro-5-methyl-4-nitrophenol (CAS 63762-80-1) using iodomethane (MeI) . This reaction is a critical transformati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Scope
This technical guide details the protocol for the O-methylation of 2-fluoro-5-methyl-4-nitrophenol (CAS 63762-80-1) using iodomethane (MeI) . This reaction is a critical transformation in the synthesis of pharmaceutical intermediates, specifically for kinase inhibitors (e.g., TNIK inhibitors) and thiazolidinone derivatives used in oncology and metabolic disorder research.
The transformation utilizes a Williamson Ether Synthesis mechanism.[1][2][3][4] Due to the electron-deficient nature of the nitrophenol substrate and the high volatility/toxicity of iodomethane, this protocol prioritizes regioselectivity , safety , and yield optimization .
The starting material, 2-fluoro-5-methyl-4-nitrophenol, possesses specific electronic features that dictate the reaction conditions:
Acidity: The nitro group at the para position (relative to the hydroxyl) and the fluorine atom at the ortho position significantly increase the acidity of the phenolic proton compared to unsubstituted phenol (
). The estimated of this substrate is likely in the range of 7.0–8.0.
Nucleophilicity: Upon deprotonation, the resulting phenoxide ion is less nucleophilic than standard phenoxides due to resonance delocalization of the negative charge into the nitro group. Consequently, a polar aprotic solvent (DMF) is required to solvate the cation (
) and leave the phenoxide "naked" and reactive.
Reaction Mechanism
The reaction proceeds via a classic bimolecular nucleophilic substitution (
) deprotonates the phenol to form the potassium phenoxide.
Nucleophilic Attack: The phenoxide oxygen attacks the methyl carbon of iodomethane.
Leaving Group Displacement: Iodide (
) is displaced, forming the methyl ether.
Mechanistic Diagram (Graphviz)
Caption: Figure 1. Mechanistic pathway for the base-mediated O-methylation of 2-fluoro-5-methyl-4-nitrophenol.
Experimental Protocol
Safety Critical Warnings
Iodomethane (MeI): Highly volatile (
), toxic, and a suspected carcinogen.[6] MUST be handled in a certified fume hood. Use a sealed pressure vessel or a highly efficient reflux condenser (e.g., dry ice/acetone) if heating above 40°C.
Reaction Pressure: The protocol requires heating to 60°C. Since this exceeds the boiling point of MeI, a sealed tube (pressure vial) is strongly recommended to prevent reagent loss and exposure.
Materials & Reagents
Reagent
MW ( g/mol )
Equivalents
Role
2-Fluoro-5-methyl-4-nitrophenol
171.13
1.0
Substrate
Iodomethane (MeI)
141.94
3.0 - 5.0
Methylating Agent
Potassium Carbonate ()
138.21
1.5 - 2.0
Base
DMF (N,N-Dimethylformamide)
-
Solvent (10 vol)
Polar Aprotic Medium
Ethyl Acetate / Diethyl Ether
-
-
Extraction Solvent
Step-by-Step Procedure
Step 1: Reaction Setup
Vessel Preparation: Select a pressure-rated glass vial or a round-bottom flask equipped with a magnetic stir bar. If using a flask, fit it with a reflux condenser connected to a cooling chiller (
) or dry ice trap.
Charging: Add 2-fluoro-5-methyl-4-nitrophenol (1.0 eq) and anhydrous
(1.5 eq) to the vessel.
Solvation: Add DMF (approx. 10 mL per gram of substrate). Stir at room temperature for 10–15 minutes. Observation: The solution may turn yellow/orange due to phenoxide formation.
Step 2: Reagent Addition
Addition: Add Iodomethane (3.0–5.0 eq) via syringe.
Note: Excess MeI is used to drive the reaction to completion and compensate for volatility losses.
Reaction: Seal the vessel (if using a pressure vial) or ensure condenser flow. Heat the mixture to 60°C .
Monitoring: Stir at 60°C for 4–12 hours (typically overnight).
IPC (In-Process Control): Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol (more polar) should disappear; the product (less polar) will appear at a higher
Protocol for reducing 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene to aniline
Application Note: High-Fidelity Reduction of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene Executive Summary & Strategic Context This application note details the chemo-selective reduction of 1-Fluoro-2-methoxy-4-methyl-5-n...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Reduction of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
Executive Summary & Strategic Context
This application note details the chemo-selective reduction of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene to its corresponding aniline, 5-Fluoro-4-methoxy-2-methylaniline .
This transformation is a critical junction in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and related pharmacophores. The substrate features a dense functionalization pattern—specifically the ortho-fluoro-methoxy motif and a para-methyl group relative to the fluorine. The primary challenge is achieving complete reduction of the nitro group while suppressing hydrodehalogenation (loss of the fluorine atom) and preventing side reactions involving the electron-rich methoxy ring system.
We present two validated protocols:
Method A (Catalytic Hydrogenation): Optimized for scalability and "green" chemistry metrics, utilizing Pd/C with strict pressure controls to prevent defluorination.
Method B (Dissolving Metal Reduction): A robust Fe/NH₄Cl protocol designed for laboratory-scale batches where selectivity is paramount and high-pressure equipment is unavailable.
Chemical Pathway & Mechanism
The reduction proceeds through a cascade of intermediates: the nitroso (
) and hydroxylamine () species. Monitoring these intermediates is crucial for process safety, as accumulation of the hydroxylamine can lead to thermal runaway or condensation side-products (azoxybenzenes).
Figure 1: Reaction Pathway and Selectivity Logic
Caption: Stepwise reduction pathway highlighting the critical path to the aniline and the defluorination risk vector.
Method A: Catalytic Hydrogenation (Pd/C)
Best For: Scale-up (>10g), Clean Workup, High Throughput.
Rationale:
Palladium on Carbon (Pd/C) is the industry standard for nitro reduction due to its efficiency. However, the presence of the C-F bond at position 1 requires moderation of the reaction conditions. While aryl fluorides are generally stable, high pressures or acidic media can promote oxidative addition of Pd into the C-F bond. We utilize a neutral solvent system (Methanol) and moderate hydrogen pressure (3 bar) to ensure >99% chemoselectivity.
Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out (fire hazard). Wash the pad with Methanol.
Concentrate the filtrate under reduced pressure to yield the crude aniline as an off-white to pale brown solid.
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Best For: Lab Scale (<10g), High Selectivity, Sensitive Substrates.
Rationale:
The Bechamp reduction (or its modification using NH₄Cl) proceeds via single electron transfer (SET) on the metal surface. This method is chemically orthogonal to the C-F bond, making defluorination mechanistically impossible under these conditions. It is the "safe" choice when product purity is critical, despite the slightly more laborious workup involving iron sludge.
Using 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene in thiazolidinone synthesis
Executive Summary This application note details the strategic incorporation of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (FMMN) into the synthesis of 4-thiazolidinone derivatives. Thiazolidinones are a privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the strategic incorporation of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (FMMN) into the synthesis of 4-thiazolidinone derivatives. Thiazolidinones are a privileged scaffold in medicinal chemistry, known for antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]
The protocol focuses on the chemoselective reduction of the nitro group to an aniline, followed by a cyclocondensation with aromatic aldehydes and thioglycolic acid. This route preserves the fluorine atom on the aromatic core, exploiting its bioisosteric properties to enhance metabolic stability and lipophilicity in the final drug candidate.
Strategic Chemical Analysis
Structural Logic & Reactivity
The starting material, 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene, presents a unique substitution pattern.
Fluorine (C1): Located meta to the nitro group (C5). Unlike ortho or para nitro-fluorobenzenes, this fluorine is not strongly activated for Nucleophilic Aromatic Substitution (SNAr). Consequently, it is chemically stable under standard reducing conditions, allowing it to be retained as a pharmacophore.
Nitro Group (C5): The primary handle for functionalization. It must be reduced to an amine (aniline) to participate in the Schiff base formation required for the thiazolidinone ring closure.
Methoxy (C2) & Methyl (C4): Electron-donating groups (EDGs) that modulate the electron density of the ring, influencing the nucleophilicity of the resulting aniline.
Retrosynthetic Pathway
The synthesis follows a "Build-Couples-Cyclize" logic:
Activation: Reduction of FMMN to 5-amino-4-fluoro-2-methoxytoluene.
Condensation: Formation of an azomethine (Schiff base) intermediate.
Cyclization: Nucleophilic attack of thioglycolic acid followed by intramolecular dehydration.
Figure 1: Synthetic workflow converting the nitro-precursor to the thiazolidinone scaffold.
Experimental Protocols
Protocol A: Chemoselective Reduction of Nitro Group
Objective: Convert the nitro group to an amine without defluorination.
Rationale: Iron-mediated reduction (Béchamp) is chosen over catalytic hydrogenation to prevent accidental hydrogenolysis of the C-F bond, although the meta positioning makes the C-F bond relatively stable.
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of the nitro compound in 50 mL of Ethanol/Water (2:1).
Activation: Add 30 mmol of iron powder and a spatula tip of NH4Cl.
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (Rf ~0.6) should disappear, replaced by a lower, amine-positive spot.
Workup: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with NaHCO3 (aq), dry over Na2SO4, and evaporate.
Checkpoint: Expect a light brown/yellow solid. Yield is typically 85-92%.
Protocol B: One-Pot Synthesis of 4-Thiazolidinone
Objective: Construct the heterocyclic ring.[3][4][5][6][7]
Rationale: Using a Dean-Stark apparatus drives the equilibrium forward by removing water generated during Schiff base formation.
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
Mixing: Add the amine (5 mmol) and the chosen aldehyde (5 mmol) to 30 mL of dry toluene. Add a pinch of anhydrous ZnCl2.[1][3]
Reflux 1 (Schiff Base): Reflux for 2 hours to ensure imine formation.
Addition: Cool slightly and add Thioglycolic Acid (7.5 mmol).
Reflux 2 (Cyclization): Reflux for an additional 8–12 hours. Monitor the water collection in the Dean-Stark trap.
Quenching: Cool to room temperature. Pour the reaction mixture into 100 mL of 10% NaHCO3 solution (to neutralize excess acid). Stir for 30 minutes.
Purification: Separate the organic layer.[8] Extract the aqueous layer with Ethyl Acetate.[8] Combine organics, wash with brine, and dry over Na2SO4.
Crystallization: Evaporate the solvent. Recrystallize the crude solid from Ethanol/DMF (9:1) to obtain pure crystals.
Data Analysis & Validation
To validate the structure, researchers must look for specific NMR signatures confirming the ring closure.
Structural Feature
1H NMR Signal (ppm)
Multiplicity
Diagnostic Value
Thiazolidinone -CH2-
3.60 – 4.00
Singlet (s)
Critical: Confirms ring closure (S-CH2-CO).
Methine -CH-
5.80 – 6.10
Singlet (s)
Confirms C2 position closure (N-CH-S).
Aromatic -OCH3
3.80 – 3.90
Singlet (s)
Confirms retention of methoxy group.
Aromatic -CH3
2.20 – 2.40
Singlet (s)
Confirms retention of methyl group.
Amide -NH-
Not observed
N/A
Tertiary Nitrogen in ring (unless N-unsubstituted).
Table 1: Key NMR diagnostics for Fluorinated Thiazolidinones.
Troubleshooting & Optimization
Low Yield: If the reaction stalls, replace ZnCl2 with DCC (Dicyclohexylcarbodiimide) as a dehydrating agent in THF at room temperature. This avoids harsh reflux conditions if the aldehyde is sensitive.
Oily Product: If the final product does not crystallize, triturated with cold diethyl ether or petroleum ether to induce precipitation.
Impurity (Disulfide): Thioglycolic acid can oxidize to dithiodiglycolic acid. Ensure reagents are fresh and the reaction is kept under an inert atmosphere (Nitrogen/Argon) if possible.
Safety & Hazards
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene: Irritant. While the C-F bond is stable, avoid strong Lewis acids at temperatures >150°C to prevent any risk of HF evolution.
Thioglycolic Acid: Corrosive, toxic, and has a potent stench. Handle only in a functioning fume hood.
Nitro Compounds: Potential explosion hazard if distilled to dryness at high heat. Always maintain a solvent heel.
References
Gaikwad, S. V., et al. (2021). "4-Thiazolidinone Derivatives: Synthesis and Biological Study." Journal of Pharmaceutical Research International, 33(45B), 162-174.[2]
Verma, A., et al. (2014). "4-Thiazolidinone: A Biologically Active Scaffold." International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 48-56.
PubChem. (2025).[9] "1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene Compound Summary." National Library of Medicine.
Patel, N. B., & Patel, J. N. (2010). "Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives." Medicinal Chemistry Research, 19, 1-13.
Application Note: Strategic Synthesis and Protocol Optimization for Fluorinated Toluidine Intermediates
Introduction & Scientific Rationale Fluorinated toluidines, such as p-fluorotoluene and 3-fluoro-4-methylaniline, are critical organic intermediates in the development of active pharmaceutical ingredients (APIs), agroche...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Fluorinated toluidines, such as p-fluorotoluene and 3-fluoro-4-methylaniline, are critical organic intermediates in the development of active pharmaceutical ingredients (APIs), agrochemicals, and high-performance polymers[1]. In medicinal chemistry, the strategic placement of a fluorine atom—acting as a bio-isostere for hydrogen—profoundly modulates the electronic properties of the aromatic ring, enhances lipophilicity, and blocks adjacent sites from metabolic oxidation[1],[2].
Synthesizing these molecules requires rigorous control over regioselectivity and reaction thermodynamics. Direct electrophilic fluorination of toluene derivatives often yields complex mixtures of regioisomers due to the activating nature of the methyl group[2]. Consequently, indirect methods utilizing pre-functionalized anilines (toluidines) via diazotization-fluorination (the Balz-Schiemann reaction) remain the dominant, most scalable industrial routes[1],[3].
Comparative Analysis of Fluorination Strategies
Selecting the appropriate fluorination strategy depends on the required scale, the availability of directing groups, and the tolerance of the substrate to harsh conditions.
Table 1: Performance Comparison of Fluorination Strategies for Toluene Derivatives [3],[2]
Fluorination Method
Reagents / Catalysts
Regioselectivity
Typical Yield
Scalability
Key Limitations & Causality
Balz-Schiemann (Diazotization)
NaNO₂, Anhydrous HF or HBF₄, Heat
Ipso-substitution (replaces -NH₂)
60–85%
Excellent (Industrial standard)
Highly exothermic N₂ elimination; risk of "diazonium tar" formation if thermal control is lost.
Electrophilic Fluorination
Selectfluor®, NFSI, Pd(OAc)₂ catalyst
Ortho/Para to directing groups
40–70%
Moderate (Lab scale)
Expensive reagents; can result in mixtures of regioisomers requiring complex chromatography.
Halogen Exchange (Halex)
KF, Ph₄PBr, High Temp (>150 °C)
Ipso-substitution (replaces -Cl)
50–80%
Good
Requires strongly electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving halogen.
Synthetic Workflows and Mechanistic Pathways
To achieve high-purity fluorinated toluidine intermediates, a multi-step sequence is often employed. The workflow typically begins with the diazotization of a base toluidine, followed by thermal pyrolysis to install the fluorine atom. Subsequent electrophilic aromatic substitution (e.g., nitration) and reduction steps are then used to build the final functionalized intermediate.
Caption: Synthetic workflow for fluorinated toluidines via the Balz-Schiemann route.
Caption: Mechanistic pathway of the Balz-Schiemann reaction for aryl fluoride synthesis.
Detailed Experimental Protocols
Protocol A: Industrial-Scale Preparation of p-Fluorotoluene via Modified Balz-Schiemann
This protocol utilizes anhydrous hydrogen fluoride (AHF) as both the solvent and the fluoride source, bypassing the need for isolated tetrafluoroborate salts[4],[3].
Scientific Rationale & Causality:
AHF is strictly required over aqueous HCl or HBr. The highly nucleophilic nature of chloride/bromide ions would outcompete fluoride during the aryl cation capture phase, leading to halogenated impurities. Furthermore, the thermal decomposition must be executed in a stepwise temperature gradient. Uncontrolled heating accelerates homolytic cleavage, leading to biphenyl coupling and the formation of "diazonium tar"—a complex mixture of polyaromatic compounds that drastically reduces yield[4].
Step-by-Step Methodology:
Salt Formation: Cool anhydrous hydrogen fluoride to 0–5 °C in a specialized Hastelloy or Monel reactor[1],[3]. Slowly add p-toluidine at a constant rate over 7–10 hours, ensuring the internal temperature does not exceed 20 °C[4],[3].
In-Process Control (IPC): Complete dissolution of p-toluidine in the HF phase validates the end of the salt formation step.
Diazotization: Cool the mixture back to 0–5 °C. Add sodium nitrite (NaNO₂) dropwise (mass ratio of NaNO₂ to p-toluidine approx. 0.6:1). Maintain the reaction at 0–5 °C for 1 hour after the addition is complete[3].
Thermal Decomposition (Pyrolysis): Initiate the highly exothermic decomposition via a stepwise heating gradient to prevent pressure spikes:
IPC: The cessation of nitrogen gas evolution validates the completion of the pyrolysis.
Work-up & Isolation: Cool the reactor to 10–20 °C. Separate the organic phase from the aqueous HF layer. Neutralize the organic phase with sodium carbonate until pH indicator strips confirm a stable pH of 7–8. Purify via fractional distillation to obtain high-purity p-fluorotoluene[3].
Caption: Continuous flow and batch reactor setup for the diazotization-fluorination process.
Protocol B: Electrophilic Nitration of 2-Fluoro-4-methylaniline
To synthesize complex intermediates like 2-fluoro-4-methyl-5-nitroaniline, direct nitration of the fluorinated toluidine is required[5].
Scientific Rationale & Causality:
Nitration of primary anilines is notoriously difficult due to the susceptibility of the free amino group to oxidative degradation by nitric acid. By performing the reaction in concentrated sulfuric acid at cryogenic temperatures (-20 °C), the amine is fully protonated to an anilinium ion (-NH₃⁺). This protects the amine from oxidation and converts it into a deactivating, meta-directing group, ensuring the nitro group is installed at the desired position on the aromatic ring[5].
Step-by-Step Methodology:
Protection/Solvation: Dissolve 2-fluoro-4-methylaniline (25 kg) in concentrated sulfuric acid (125 L) and cool the stirred solution to -20 °C[5].
Nitration: Add concentrated nitric acid (14 kg) dropwise over approximately three hours, strictly maintaining the internal temperature at -20 °C[5].
Quenching: Pour the highly acidic mixture onto crushed ice (1000 L).
Neutralization: Adjust the pH of the mixture to 9–10 using solid sodium hydroxide.
Critical Safety IPC: This neutralization is highly exothermic. The internal temperature must be monitored continuously and maintained below 50 °C to prevent polymerization and degradation of the product[5].
Isolation: Allow the mixture to reach room temperature. Filter the resulting solid, reslurry the wet cake in water (100 L), stir, and filter again to yield the yellow solid product (Yield: ~92%, Mp: 80-82 °C)[5].
IPC: Validate purity via HPLC (X-Bridge shield RP18 column); the reaction is complete when the starting material peak is <1% by area[5].
Protocol C: Sandmeyer-Type Functionalization to Aryl Iodides
When downstream cross-coupling reactions (e.g., Heck reactions) fail on fluorinated anilines, the amine must be converted to a more reactive halide[6].
Scientific Rationale & Causality:
Direct Heck coupling of 2-fluoro-4-methylaniline with complex acrylates (like methyl 2-acetamidoacrylate) often fails completely due to poor electrophilicity and electronic mismatch. Converting the primary amine to an aryl iodide via a Sandmeyer reaction transforms the unreactive site into a highly efficient electrophile for subsequent palladium-catalyzed cross-coupling[6].
Step-by-Step Methodology:
Suspension: Suspend 2-fluoro-4-methylaniline (1.0 g, 7.99 mmol) in a mixture of water (2 mL) and concentrated hydrochloric acid (2 mL) in a round-bottom flask[6].
Diazotization: Cool the vigorously stirred solution in an ice bath. Add a solution of sodium nitrite (662 mg, 9.58 mmol) in water (2 mL) dropwise over 30 minutes, keeping the temperature strictly below 10 °C[6].
Iodination: Stir the reaction for an additional 30 minutes to ensure complete diazonium salt formation, followed by the addition of a potassium iodide solution (standard Sandmeyer conditions) to yield 2-fluoro-1-iodo-4-methylbenzene[6].
Validation: The formation of the aryl iodide is confirmed by the visual transition of the reaction mixture to a dark, heavy oil, which is subsequently extracted and purified by silica gel chromatography[6].
References
Title: p-Fluorotoluene Market Insights 2026, Analysis and Forecast to 2031
Source: HDIN Research
URL:1
Title: CN102786384B - Preparation method of o-fluorotoluene
Source: Google Patents
URL:4
Title: How to Synthesize p-Fluorotoluene? - FAQ
Source: Guidechem
URL:3
Title: Organic CHEMISTRY
Source: TSI Journals
URL:5
Title: A Comparative Guide to the Fluorination of Toluene for Researchers and Drug Development Professionals
Source: Benchchem
URL:2
Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery
Source: PMC / NIH
URL:6
Application Note: Optimized Reagents for Alkylation of Nitrophenols in DMF
Executive Summary The alkylation of nitrophenols is a cornerstone transformation in the synthesis of pharmaceutical intermediates, particularly for analgesic and antipyretic drugs. While the Williamson ether synthesis is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The alkylation of nitrophenols is a cornerstone transformation in the synthesis of pharmaceutical intermediates, particularly for analgesic and antipyretic drugs. While the Williamson ether synthesis is a textbook reaction, the specific electronic and steric properties of nitrophenols (
7.1–7.2) require a distinct approach compared to simple phenols ( ~10).
This guide details the optimal reagent systems for O-alkylation in N,N-Dimethylformamide (DMF). We prioritize the use of carbonate bases over hydrides to enhance safety and scalability, leveraging the "naked anion" effect unique to polar aprotic solvents.
Mechanistic Foundation
The Acidity Advantage
Nitrophenols are significantly more acidic than unsubstituted phenols due to the strong electron-withdrawing nature of the nitro group (
Implication: Unlike simple phenols which often require strong bases like Sodium Hydride (NaH) for rapid deprotonation, nitrophenols can be quantitatively deprotonated by weaker, non-nucleophilic bases like Potassium Carbonate (
) or Cesium Carbonate ().
The DMF Solvent Shell Effect
In DMF, the reaction proceeds via an
mechanism. DMF is a polar aprotic solvent.[2] It effectively solvates cations (like or ) through its oxygen lone pairs but cannot hydrogen bond with the phenoxide anion. This leaves the nitrophenoxide anion "naked"—unencumbered by a solvent shell—making it an aggressively nucleophilic species.
Figure 1: The "Naked Anion" effect in DMF. The solvent sequester cations, leaving the phenoxide highly reactive.
Reagent Selection Matrix
The choice of base and alkylating agent dictates the reaction rate and impurity profile.
Table 1: Base Selection Guide
Base
Reactivity
Solubility in DMF
Use Case
Notes
Moderate
Low (Heterogeneous)
Standard. Routine alkylations with primary halides.
Requires vigorous stirring. Finely milled powder is essential.
High
Moderate
Difficult Substrates. Sterically hindered phenols or chlorides.
The "Cesium Effect": Larger cation radius creates a looser ion pair, increasing nucleophilicity [1].
Generates water.[6][7] Requires removal (e.g., azeotropic distillation) to prevent hydrolysis.
Table 2: Alkylating Agent Reactivity
Agent
Leaving Group Ability
Reactivity
Side Reactions
Alkyl Iodide (R-I)
Excellent
High
Light sensitive; expensive.
Alkyl Bromide (R-Br)
Good
Moderate
Preferred balance of cost/reactivity.
Alkyl Chloride (R-Cl)
Poor
Low
Requires catalytic KI (Finkelstein) or .
Experimental Protocols
Protocol A: The "Standard" Method (
)
Best for: Primary alkyl bromides/iodides and unhindered nitrophenols.
Reagents:
Nitrophenol derivative (1.0 equiv)
Alkyl Bromide (1.2 equiv)
Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv)
DMF (anhydrous), 5 mL per gram of substrate
Procedure:
Preparation: Charge a round-bottom flask with the nitrophenol and anhydrous DMF. Stir at room temperature until dissolved.
Deprotonation: Add
in a single portion. The solution will likely turn bright yellow/orange (formation of the phenoxide anion). Stir for 15 minutes at ambient temperature.
Note:
will not fully dissolve; this is a heterogeneous slurry.
Alkylation: Add the Alkyl Bromide dropwise via syringe.
Reaction: Heat the mixture to 60°C . Monitor by TLC or HPLC.
Typical Time: 2–4 hours.
Workup (The "LiCl Wash"):
Cool to room temperature.
Dilute with Ethyl Acetate (5x reaction volume).
Critical Step: Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution. LiCl coordinates with DMF, pulling it into the aqueous phase more effectively than water or brine [2].[8]
Wash once with brine, dry over
, and concentrate.
Protocol B: The "High-Performance" Method (
)
Best for: Alkyl chlorides, secondary halides, or ortho-substituted nitrophenols (steric hindrance).
. Stir for 30 mins at RT. (Cesium carbonate is more soluble than potassium carbonate, often resulting in a clearer solution).
Add the alkylating agent.
Heat to 50–80°C depending on the leaving group (higher for chlorides).
Workup: Follow Protocol A (LiCl wash).
Decision Workflow
Use this logic tree to select the appropriate protocol for your specific substrate.
Figure 2: Decision tree for reagent selection based on substrate sterics and leaving group quality.
Troubleshooting & Optimization
C-Alkylation vs. O-Alkylation
Phenoxides are ambident nucleophiles. While O-alkylation is favored in DMF with carbonate bases, C-alkylation can occur with allyl or benzyl halides.
Solution: If C-alkylation is observed, switch to a "harder" counter-ion (use
over ) and lower the temperature.
DMF Removal
Residual DMF is the most common failure point in workup, leading to oils that refuse to crystallize.
Validation: Check NMR for peaks at
2.89 (s, 3H), 2.96 (s, 3H), and 8.02 (s, 1H).
Remedy: If LiCl wash fails, azeotrope the crude oil with heptane (3x) on the rotovap to pull off trace DMF.
Moisture Control
While carbonates are not pyrophoric, water solvates the phenoxide anion, killing its reactivity.
Requirement: Use DMF with
ppm water content. Store in a desiccator.
References
The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[10] "The effect of cesium ions on nucleophilic substitution reactions." The Journal of Organic Chemistry, 52(19), 4230–4234.
DMF Removal (LiCl Wash): University of Rochester, Not Voodoo X. "Workup: Removing DMF and DMSO."
Williamson Ether Synthesis Review: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Acidity of Nitrophenols: Rappoport, Z. (2003). The Chemistry of Phenols. John Wiley & Sons.
Application Note: Highly Selective Catalytic Hydrogenation of Fluorinated Nitro Compounds
Executive Summary The catalytic reduction of fluorinated nitro compounds (e.g., 3,5-difluoronitrobenzene) to their corresponding fluoroanilines is a critical transformation in the synthesis of advanced pharmaceutical int...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The catalytic reduction of fluorinated nitro compounds (e.g., 3,5-difluoronitrobenzene) to their corresponding fluoroanilines is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. However, this process is notoriously plagued by a major side reaction: hydrodefluorination . Because the combined electron-withdrawing power of the nitro group and fluorine atoms renders the aromatic ring highly electron-deficient, the carbon-fluorine (C-F) bonds become exceptionally electrophilic and susceptible to cleavage on standard metal catalyst surfaces[1].
This application note provides a comprehensive, field-proven guide to achieving >99% selectivity in the hydrogenation of fluoronitrobenzenes. By utilizing electron-enriched catalyst architectures and specific reaction modifiers, researchers can systematically suppress dehalogenation and prevent the dangerous accumulation of hydroxylamine intermediates.
Mechanistic Principles & The Dehalogenation Dilemma
To design a successful hydrogenation protocol, one must understand the causality behind the competing reaction pathways. The reduction of a nitro group proceeds through a series of intermediates: nitrosobenzene, followed by phenylhydroxylamine, and finally the target aniline.
The Root Cause of Hydrodefluorination:
Unmodified noble metal catalysts (like standard commercial Pd/C) readily activate C-X bonds via electrophilic attack by adsorbed hydrogen species. When standard Pd/C is used, the highly polarized C-F bond competes with the nitro group for these active hydrogen species, leading to the formation of defluorinated byproducts (e.g., aniline or nitrobenzene)[2].
The Solution (Electronic Modulation):
By supporting Palladium (Pd) or Platinum (Pt) on Lewis-basic supports (e.g., CoFe-Layered Double Hydroxides) or modifying them with metal fluorides (e.g., MgF₂), the electron density of the metal nanoparticles is artificially increased[2][3]. This electron enrichment generates partially negative-charged (hydridic) hydrogen species on the catalyst surface. These hydridic species preferentially execute a nucleophilic attack on the highly electrophilic N=O bond, completely suppressing the electrophilic attack required to break the C-F bond[2].
Reaction pathway of fluoronitrobenzene hydrogenation highlighting competing hydrodefluorination.
Catalyst Architecture & Selection
Selecting the correct catalyst is the single most important variable. The table below summarizes the performance of advanced catalytic systems engineered specifically to inhibit hydrodehalogenation.
Table 1: Performance of Engineered Catalysts for Halonitrobenzene Hydrogenation
Metal fluoride addition boosts intrinsic selectivity[5]
Standardized Experimental Protocol
The following self-validating protocol utilizes an electron-enriched catalyst system. Every step is designed to maximize hydrogen availability and minimize residence time of the hydroxylamine intermediate.
Step-by-step experimental workflow for the selective catalytic hydrogenation process.
Step-by-Step Methodology
1. Reactor Preparation & Loading
Action: Into a clean, dry 100 mL stainless steel autoclave, add 10.0 mmol of the fluoronitrobenzene substrate and 15 mL of isopropanol[2].
Catalyst Addition: Add 0.5 mol% of the selected catalyst (e.g., Pd-MgF₂-x(OH)x or Pd/CoFe-LDHs)[2][3].
Modifier Addition (Crucial): Add 0.1 mol% of a Vanadium compound (e.g., Vanadium(III) acetylacetonate).
Causality: The reduction of the hydroxylamine intermediate to the amine is the rate-limiting step. Accumulation of hydroxylamine leads to the formation of colored azo/azoxy dimers. The addition of catalytic amounts of Vanadium specifically accelerates this final reduction phase, preventing hydroxylamine accumulation and yielding a whiter, purer product[6].
2. Inerting and Purging
Action: Seal the autoclave. Purge the headspace with high-purity Nitrogen (N₂) at 3 bar, holding for 1 minute, then venting. Repeat three times. Follow with three identical purges using high-purity Hydrogen (H₂).
Causality: Residual oxygen not only poses a severe flammability hazard with isopropanol/Pd but also oxidizes the active hydridic species on the catalyst surface, destroying the engineered selectivity.
3. Pressurized Hydrogenation
Action: Pressurize the reactor to 0.5 MPa (5 bar) with H₂. Initiate vigorous stirring at 800–1000 rpm and maintain the temperature at 25 °C to 40 °C[2][4].
Causality: High agitation rates eliminate gas-liquid-solid mass transfer limitations. If the catalyst surface is starved of H₂, the local hydrogen concentration drops, forcing the catalyst to scavenge hydrogen from the solvent or intermediates, which drastically increases side reactions. Low temperatures (≤40 °C) are maintained because the activation energy for C-F bond cleavage is higher than for N=O reduction; keeping the temperature low kinetically freezes out the dehalogenation pathway.
4. Reaction Monitoring & Termination
Action: Monitor the reaction via a mass flow controller measuring H₂ uptake. The reaction is complete when H₂ consumption ceases (typically 2–4 hours).
Action: Cool the reactor to 20 °C, carefully vent the H₂ gas, and purge with N₂ before opening.
5. Workup & Product Isolation
Action: Filter the reaction mixture through a 0.22 μm PTFE syringe filter to remove the heterogeneous catalyst. Rinse the filter cake with 2 mL of isopropanol. The filtrate contains the highly pure fluoroaniline.
Analytical Validation & Troubleshooting
To ensure the protocol is functioning as a self-validating system, implement the following analytical checks:
HPLC Verification: Run the filtrate on a C18 Reverse-Phase HPLC column (UV detection at 254 nm). You should observe a single major peak for the fluoroaniline.
Hydroxylamine Check: If a peak appears with a slightly shorter retention time than the starting material, it is likely the hydroxylamine intermediate. Troubleshooting: This indicates H₂ starvation. In the next run, increase the stirring rate or verify the Vanadium additive concentration[6].
Defluorination Mass Balance: If the conversion of fluoronitrobenzene is 100% but the yield of fluoroaniline is <95%, extract a small aliquot of the reaction mixture with deionized water and test the aqueous phase using a Fluoride Ion-Selective Electrode (ISE). The presence of free F⁻ ions definitively confirms that hydrodefluorination is occurring. Troubleshooting: Switch to a more electron-enriched support (like CoFe-LDHs)[2] or lower the reaction temperature.
References
1.[3] Hydrogenation of substituted nitro aromatics using Pd-MgF 2-x (OH) x catalyst, ResearchGate. URL:
2.[6] US6096924A - Process for the catalytic hydrogeneration of aromatic nitro compounds, Google Patents. URL:
3.[1] 3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity, Benchchem. URL:
4.[5] Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni, RSC Publishing. URL:
5.[4] Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst, RSC Publishing. URL:
6.[2] Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines, MDPI. URL:
This guide details the mechanistic principles and experimental protocols for performing Nucleophilic Aromatic Substitution (
) on fluoro-nitro-anisole scaffolds. These substrates are critical intermediates in the synthesis of antibiotics (e.g., Linezolid analogs), agrochemicals, and dyes.
Unlike simple halobenzenes, fluoro-nitro-anisoles present a complex "push-pull" electronic landscape. The nitro group (
) activates the ring, while the methoxy group () donates electron density via resonance, potentially deactivating the system or altering regioselectivity. This note provides a decision framework to predict reactivity patterns and a validated protocol to maximize yield while suppressing side reactions.
Mechanistic Insight: The "Element Effect" and Regiochemistry
Why Fluorine? The Counter-Intuitive Leaving Group
In aliphatic substitution (
), fluorine is a poor leaving group due to the strong C-F bond (). However, in , the order of reactivity is inverted:
[1][2]
Causality: The rate-determining step (RDS) in
is the initial nucleophilic attack, which disrupts aromaticity to form the anionic Meisenheimer Complex .
Inductive Stabilization: The high electronegativity of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon, accelerating the attack.
Transition State: Fluorine stabilizes the negative charge in the Meisenheimer intermediate more effectively than other halogens.[3] The breaking of the C-F bond occurs in the fast, non-rate-limiting second step.
The "Push-Pull" Conflict in Anisoles
For a fluoro-nitro-anisole to react, the nitro group must be located ortho or para to the fluorine. The methoxy group introduces a secondary electronic effect:
Resonance Deactivation (+M): If
is ortho or para to the fluorine, it donates electron density into the ring, raising the LUMO energy and slowing the reaction.
Inductive Activation (-I): If
is meta to the fluorine, it exerts a mild electron-withdrawing effect via induction, slightly increasing reactivity.
Table 1: Reactivity Prediction of Fluoro-Nitro-Anisole Isomers
Isomer Structure
F vs NO
F vs OMe
Reactivity Prediction
Mechanism Justification
5-fluoro-2-nitroanisole
Para
Meta
High
Strong activation by NO; no resonance penalty from OMe.
4-fluoro-3-nitroanisole
Ortho
Para
Moderate
Activation by NO (ortho) fights deactivation by OMe (para).
2-fluoro-4-nitroanisole
Meta
Ortho
Inert
No resonance stabilization for Meisenheimer complex.
3-fluoro-4-nitroanisole
Ortho
Meta
High
Strong activation by NO; minimal interference from OMe.
Visualizing the Mechanism
The following diagram illustrates the pathway for a generic secondary amine attacking a reactive fluoro-nitro-anisole. Note the critical role of the Meisenheimer intermediate.
Caption: The
reaction coordinate. The high electronegativity of Fluorine lowers the activation energy of the first, rate-determining step.
Experimental Protocol: Amination of Fluoro-Nitro-Anisoles
Objective: Synthesis of 3-morpholino-4-nitroanisole from 3-fluoro-4-nitroanisole.
Scale: 1.0 mmol (Adaptable).
Reagents & Equipment[4]
Substrate: 3-Fluoro-4-nitroanisole (1.0 eq).
Nucleophile: Morpholine (1.2 eq).
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 eq). Note: DIPEA can be used for homogenous conditions, but inorganic bases are preferred for ease of workup.
Solvent: Acetonitrile (MeCN) or DMF. MeCN is easier to remove; DMF is faster for sluggish substrates.
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Procedure
Preparation:
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
Cool to room temperature (RT) under
flow.
Reaction Assembly:
Add 3-Fluoro-4-nitroanisole (171 mg, 1.0 mmol) and
(276 mg, 2.0 mmol).
Add Acetonitrile (3.0 mL). Stir to create a suspension.
Add Morpholine (104
L, 1.2 mmol) dropwise via syringe.
Execution:
Heat the mixture to 60°C in an oil bath.
Monitoring: Check TLC (Hexane/EtOAc 7:3) every 30 minutes. The starting material (higher
) should disappear, replaced by a highly colored (yellow/orange) product spot.
Validation: If reaction is slow after 2 hours, increase temp to 80°C or add 0.1 eq of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
Workup (Aqueous Crash):
Cool reaction to RT.
Pour the mixture into 15 mL of ice-cold water with vigorous stirring. The product usually precipitates as a yellow solid.
Filter the solid using a sintered glass funnel. Wash with cold water (
).
Purification:
Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.
Quality Control (Self-Validation)
NMR: The most definitive check. The starting material signal (typically to ppm) must essentially disappear. If a signal remains, the reaction is incomplete.
NMR: Look for the upfield shift of protons adjacent to the substitution site due to the change from electron-withdrawing F to electron-donating amine.
Experimental Workflow & Decision Tree
Use this logic flow to optimize conditions for novel substrates.
Caption: Optimization logic for
on fluoro-nitro-anisoles. Substrates with resonance deactivation (OMe ortho/para to F) require Condition B.
Troubleshooting & Common Pitfalls
Issue
Probable Cause
Corrective Action
No Reaction
Substrate is the wrong isomer (F meta to NO).
Verify structure. If meta, switch to Palladium-catalyzed Buchwald-Hartwig amination.
Low Yield / Black Tar
Temperature too high; decomposition of Meisenheimer complex.
Lower temp to 50°C. Switch solvent to MeCN. Ensure atmosphere to prevent oxidation.
Hydrolysis (Phenol formation)
Wet solvent or base (Hydroxide acts as nucleophile).
Use anhydrous DMF/MeCN. Dry in an oven before use.
Regio-scrambling
Very rare in F-displacement, but possible if NO is displaced.
Lower temperature. Fluorine displacement is kinetically favored over Nitro displacement at lower temps.
References
Mechanism of
& The Element Effect:
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds.[1][2][4][5][6] Chemical Reviews.
Summary: Establishes the F >> Cl > Br > I reactivity order for activated arom
Regioselectivity in Poly-substituted Arenes
Chupakhin, O. N., & Charushin, V. N. (1994). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups.[7]
Context: Detailed analysis of how auxiliary groups (like Methoxy) influence the Meisenheimer complex stability.
Synthesis of Linezolid Intermediates (Practical Application)
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry.
Protocol: Describes the specific amination of 3,4-difluoronitrobenzene (analogous to fluoro-nitro-anisole systems) with morpholine.
Modern Computational Insights
Lilienfeldt, O. A., et al. (2022).
Context: Computational prediction of regioselectivity in complex arom
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Nitro Group Reduction in Fluorobenzenes
Status: Active
Ticket ID: FL-NO2-RED-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
User Query: "I am experiencing low yields and impurities during the reduction of a fluoronitrobenzene substrate. How do I fix this?"
Scientist’s Analysis:
Reducing nitro groups on fluorinated rings presents a "bifurcated risk":
Hydrodefluorination (HDF): Catalytic cleavage of the C-F bond (Loss of Fluorine).
Nucleophilic Aromatic Substitution (SNAr): Displacement of Fluorine by solvent or additives (Replacement of Fluorine).
Unlike chloro- or bromo- analogs, where the C-X bond is weak, the C-F bond is thermodynamically strong but the carbon center is highly electrophilic. If your ring is electron-deficient (e.g., ortho- or para-fluoronitrobenzene), the Fluorine is an excellent leaving group for nucleophiles.
Diagnostic Flowchart
Use this logic tree to identify the root cause of your yield loss.
Caption: Diagnostic logic for identifying failure modes in fluoronitrobenzene reduction.
Technical Deep Dive & Troubleshooting
Issue A: Hydrodefluorination (The "Des-Fluoro" Impurity)
Symptom: You observe a product with mass [M-18] relative to the starting material (loss of F, gain of H).
Root Cause: While the C-F bond (approx. 116 kcal/mol) is stronger than C-Cl or C-Br, it is susceptible to oxidative addition by Palladium (Pd), especially if the ring is electron-poor.
The Mechanism: Pd(0) inserts into the C-F bond. This is often faster than the reduction of the nitro group if the catalyst loading is high or if the reaction stalls at the hydroxylamine stage.
Corrective Actions:
Parameter
Recommendation
Scientific Rationale
Catalyst
Switch to Pt/C (Sulfided)
Platinum (Pt) is far less active for C-halogen oxidative addition than Palladium (Pd). Sulfided variants (Pt(S)/C) are "poisoned" specifically to inhibit hydrogenolysis while permitting nitro reduction [1].
Additive
Add Vanadium (V)
Adding NH₄VO₃ (0.1–1 mol%) accelerates the reduction of the hydroxylamine intermediate (Ar-NHOH → Ar-NH₂), reducing the residence time of the vulnerable intermediate [2].
| Inhibitor | Diphenylsulfide | If you must use Pd/C, add 0.5 eq. of diphenylsulfide or use DMSO as a co-solvent to poison the highly active sites responsible for C-F cleavage. |
Symptom: You observe an impurity where F is replaced by -OMe, -OEt, or -OH.
Root Cause: This is not a reduction failure; it is a chemical side reaction. The nitro group makes the fluorobenzene highly electrophilic. If you use a nucleophilic solvent (Methanol/Ethanol) or a base (to speed up reaction), the solvent attacks the C-F position.
Critical Warning: Ortho- and para-fluoronitrobenzenes are 100x more reactive toward SNAr than meta-isomers.
Corrective Actions:
Solvent Switch: Move from MeOH/EtOH to THF, EtOAc, or Toluene . These are non-nucleophilic.
pH Control: Ensure the reaction is neutral or slightly acidic . Never add base (e.g., K₂CO₃, Et₃N) to a fluoronitrobenzene reduction.
Temperature: SNAr rates increase drastically with temperature. Keep the reaction <40°C if possible.
Best for: Stable fluorobenzenes where SNAr is low risk (e.g., meta-fluoro).
Setup: Charge a high-pressure reactor with the substrate (10 mmol) in THF (50 mL). Avoid MeOH if SNAr is observed.
Catalyst: Add 5% Pt/C (sulfided) (0.5 mol%).
Note: If using standard Pt/C, add NH₄VO₃ (1 mol%) as a promoter.
Reaction: Pressurize to 5 bar (75 psi) H₂. Stir vigorously at 25–30°C .
Caution: Do not heat above 50°C unless conversion stalls.
Workup: Filter through Celite. Evaporate solvent.[1][2]
Validation: Check LCMS for Ar-NHOH (M+16). If present, re-subject to H₂ with fresh catalyst.
Protocol 2: Bechamp Reduction (The "Nuclear Option" for Selectivity)
Best for: Labile substrates where C-F cleavage or SNAr is uncontrollable with hydrogenation.
Mechanism: Iron acts as a single-electron transfer agent in acidic media. It is chemically incapable of cleaving the C-F bond under these conditions [3].
Mixture: In a round-bottom flask, suspend Iron powder (3.0 equiv, 325 mesh) in Ethanol/Water (4:1 ratio).
Activation: Add NH₄Cl (0.5 equiv) or dilute HCl (catalytic). Heat to 60°C for 15 mins to activate the iron surface (etching).
Addition: Add the fluoronitrobenzene substrate (1.0 equiv) slowly.
Exotherm Warning: The reduction is exothermic. Control addition rate to maintain gentle reflux.
Completion: Reflux (approx. 70–80°C) for 2–4 hours. Monitor by TLC/LCMS.
Workup (Critical): The mixture will contain iron sludge (Fe₂O₃).
Cool to RT.
Basify slightly with NaHCO₃ (to pH 8) to precipitate iron salts.
Filter through a Celite pad.[2] Wash cake with EtOAc.
Yield Tip: Iron sludge traps product. Wash the filter cake thoroughly.
Mechanistic Visualization
Understanding the competing pathways is crucial for control.
Caption: Competing reaction pathways. Note that Hydrodefluorination can occur from the intermediate or the final product.
FAQ: Frequently Asked Questions
Q: Can I use Ammonium Formate instead of Hydrogen gas?A: Yes. This is known as Catalytic Transfer Hydrogenation (CTH). It is often more selective than H₂ gas because the effective concentration of active hydride on the surface is lower.
Recipe: Pd/C (10%) + Ammonium Formate (5 equiv) in MeOH at RT.
Warning: Ammonium formate decomposes to NH₃, which is basic. If your substrate is sensitive to SNAr, use Formic Acid/Triethylamine (azeotropic mix) to keep the pH lower.
Q: Why does my reaction stop at the Hydroxylamine (M+16)?A: This is the "velvet trap" of nitro reduction. The reduction of Ar-NHOH to Ar-NH₂ is the rate-determining step.
Fix: Do not add more catalyst yet. Add Vanadium (V) or Iron (Fe) salts as co-catalysts. Alternatively, increase the temperature slightly (caution with F-loss).
Q: I see an azo-dimer (Ar-N=N-Ar). Why?A: This forms when the Nitroso intermediate reacts with the Amine product under basic conditions.
Fix: Ensure your reaction media is neutral or slightly acidic. If using Borohydride reduction, this side product is very common; switch to Hydrogenation or Iron.
References
Blaser, H. U. (2002). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 344(1), 17-31. Link
Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035-2052. Link
Org. React. (1944).[1][3] "The Bechamp Reduction."[1][3][4][5] Organic Reactions, 2, 428.[3] Link
Cárdenas-Lizana, F., et al. (2013).[6] "Selective Hydrogenation of Halonitrobenzenes over Au/TiO2." Journal of Catalysis, 301, 103-111. Link
Technical Support Center: 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
The following Technical Support Guide is designed for researchers and process chemists working with 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (CAS: 63762-81-2). It synthesizes standard purification methodologies with sp...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (CAS: 63762-81-2). It synthesizes standard purification methodologies with specific troubleshooting scenarios based on the compound's physicochemical properties.
Product Specification & Physicochemical Profile
Before initiating purification, verify your target compound against these baseline specifications to ensure you are treating the correct material.
Property
Specification
Notes
Chemical Name
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
Also known as 2-Fluoro-5-methyl-4-nitroanisole
CAS Number
63762-81-2
Verify against CoA; isomers exist (e.g., 3-nitro variants)
Molecular Formula
C₈H₈FNO₃
MW: 185.15 g/mol
Appearance
Pale yellow to yellow crystalline solid
Nitro groups typically impart a yellow color due to n→π* transitions
Melting Point
75–79 °C (Typical)
Broad range indicates >5% impurity (usually isomers)
Direct solutions to common issues reported by our user base.
Issue: "My crude product is a dark, sticky oil instead of a solid."
Diagnosis: This "oiling out" phenomenon is typically caused by residual solvent entrapment (often toluene or DMF from synthesis) or the presence of regioisomers (e.g., the 3-nitro isomer) which depress the melting point.
Corrective Action:
Solvent Removal: Subject the oil to high vacuum (<5 mbar) at 40°C for 4 hours.
Trituration: Add cold n-Pentane or n-Heptane (non-polar anti-solvent) to the oil. Sonicate for 10 minutes. This often induces nucleation, turning the oil into a filterable solid.
Seed Crystal: If available, add a seed crystal of pure material to the supercooled oil.
Issue: "I see a persistent impurity at RRT ~0.95 or 1.05 in HPLC."
Diagnosis: This is likely the regioisomer (1-Fluoro-2-methoxy-4-methyl-3-nitrobenzene) .
Mechanism: During nitration of 2-fluoro-5-methylanisole, the methoxy group (para-director) and methyl group (ortho-director) strongly favor the 5-position (your target). However, steric crowding can force a small percentage of nitration to the 3-position or 6-position.
Corrective Action:
Recrystallization is ineffective for removing isomers with <10% difference in solubility.
Solution: Use Flash Column Chromatography .
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: A gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20). The steric difference between the 5-nitro and 3-nitro isomers usually results in sufficient separation (
).
Issue: "The product turns reddish-brown upon drying."
Diagnosis: Photo-oxidation or base-catalyzed degradation.
Nitro-aromatics are light-sensitive.
If the workup involved a strong base (NaOH/KOH) to remove phenols, residual base can degrade the nitro group or hydrolyze the fluoride (though the latter is slow without electron-withdrawing groups ortho/para to F).
Corrective Action:
Acid Wash: Dissolve in DCM and wash with 1M HCl to neutralize trace base.
Darkness: Perform final drying in a vacuum oven covered with aluminum foil.
Detailed Purification Protocols
Method A: Two-Solvent Recrystallization (Recommended for >90% Purity)
Best for removing non-structural impurities and trace color.
Principle: The compound is soluble in hot ethanol but insoluble in water. The slow addition of water (anti-solvent) forces the hydrophobic nitro compound to crystallize while polar impurities remain in the mother liquor.
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethanol (absolute) (approx. 15-20 mL) and heat to boiling (~78°C) until fully dissolved.
Note: If insolubles remain, filter hot through a glass frit.
Nucleation Point: Remove from heat. While stirring, add deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add 0.5 mL of hot ethanol to clear the turbidity.
Crystallization: Allow the clear solution to cool to room temperature slowly (over 1-2 hours). Then, place in an ice bath (0-4°C) for 30 minutes.
Collection: Filter the yellow needles via vacuum filtration. Wash with cold 50% EtOH/Water.
Drying: Dry under vacuum at 40°C.
Method B: Flash Chromatography (Recommended for Isomer Removal)
Required if HPLC purity is <90% or distinct isomer peaks are visible.
Load: Dissolve crude in minimum DCM. Load onto a silica cartridge (Ratio: 20g silica per 1g crude).
Elution Gradient:
0–5 min: 100% Hexanes (Flush non-polar oils).
5–20 min: 0%
10% Ethyl Acetate in Hexanes.
20–40 min: Hold at 10% EtOAc (Target compound typically elutes here).
Monitoring: Check fractions by TLC (UV 254 nm). The target is the major dark spot; the isomer often runs slightly faster (higher
) due to reduced polarity from steric twisting of the nitro group.
Visual Workflows
Figure 1: Purification Decision Logic
Use this flowchart to determine the optimal purification route based on your crude material's state.
Caption: Decision tree for selecting between trituration, recrystallization, and chromatography based on physical state and purity.
Figure 2: Impurity Formation & Separation
Understanding the origin of common impurities to select the correct separation method.
Caption: Mechanistic pathway showing why chromatography is required for isomer removal versus recrystallization.
References
Sigma-Aldrich. 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene Product Specification (CAS 63762-81-2).[1][2] Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 14451968, 1-Fluoro-2-methoxy-4-nitrobenzene (Analogous Structure). Retrieved from
Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from
MIT OpenCourseWare. Techniques in Organic Chemistry: Recrystallization. Retrieved from
ChemicalBook. Synthesis and Purification of Nitro-Fluoro-Anisole Derivatives. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they may be explosive or toxic.
Solving solubility issues of fluorinated nitrobenzenes in organic solvents
Technical Support Center: Fluorinated Nitrobenzenes Topic: Solving Solubility & Stability Issues in Organic Solvents Introduction: The "Teflon-Nitro" Paradox Welcome to the Technical Support Center. If you are working wi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Fluorinated Nitrobenzenes
Topic: Solving Solubility & Stability Issues in Organic Solvents
Introduction: The "Teflon-Nitro" Paradox
Welcome to the Technical Support Center.
If you are working with fluorinated nitrobenzenes (e.g., 2,4-difluoronitrobenzene, 4-fluoronitrobenzene), you are likely encountering a specific class of solubility frustration. These molecules exhibit a "schizophrenic" physicochemical profile: the nitro group (
) imparts high polarity and crystalline rigidity (-stacking), while the fluorine atoms () induce lipophilicity and a "non-stick" fluorous character.
This guide moves beyond generic "like dissolves like" advice. We will address how to dissolve these compounds without accidentally degrading them via Nucleophilic Aromatic Substitution (SNAr)—a common pitfall in this chemical space.
Module 1: Solvent Selection & Screening
The Challenge: Users often report that these compounds "oil out" in non-polar solvents but fail to dissolve fully in polar protic solvents at room temperature.
The Solution: You must balance the Hansen Solubility Parameters (HSP) . Fluorinated nitrobenzenes require solvents that can disrupt the aromatic
stacking (Dispersion, ) while accommodating the permanent dipole of the nitro group (Polarity, ).
Solvent Compatibility Table
Solvent Class
Suitability
Recommended Solvents
Technical Notes
Aromatic Hydrocarbons
High
Toluene, Xylene, Chlorobenzene
Best for Process. Excellent -stacking interaction. High boiling points allow thermal dissolution.
Dipolar Aprotic
High
DMF, DMSO, NMP, Sulfolane
Best for Solubility. Dissolves even stubborn di/tri-nitro variants. Warning: Hard to remove; potential thermal hazards.
Halogenated
Medium
DCM, Chloroform
Good solubilizers but often lack the boiling point range required for recrystallization.
Alcohols
Conditional
Methanol, Ethanol, IPA
High Risk. Good solubility when hot, but high risk of SNAr side reactions (see Module 3).
Alkanes
Low
Hexane, Heptane, Pentane
Anti-Solvent Only. Use to force precipitation after dissolving in aromatics.
Hansen Solubility Parameter (HSP) Logic
Dispersion (
): High. The aromatic ring requires solvents with high refractive indices (e.g., Aromatics, Chlorinated).
Polarity (
): Moderate-High. The group pulls electron density, creating a strong dipole.
Hydrogen Bonding (
): Low. These molecules are H-bond acceptors, not donors. Avoid water.
Module 2: The Critical Safety & Stability Check (SNAr)
WARNING: The most common user error is not "insolubility"—it is unintentional reactivity .
Fluorine is highly electronegative, and the nitro group is strongly electron-withdrawing. This combination activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr) .
The Scenario: You dissolve 2,4-difluoronitrobenzene in Methanol and heat it to 60°C to ensure dissolution.
The Result: You no longer have your starting material. You have synthesized a methoxy-nitrobenzene ether.
The Rule: Avoid nucleophilic solvents (Alcohols, Amines, Thiols) if the system involves heat or any base.
Visualizing the SNAr Risk
Module 3: Validated Protocols
Protocol A: Safe Dissolution for Reaction (Inert)
Use this when preparing the compound for a reaction where the solvent must remain inert.
Selection: Choose Toluene or Chlorobenzene .
Ratio: Start with 5 volumes (5 mL solvent per 1 g solute).
Thermal Cycle:
Heat to 50°C.
Sonicate for 60 seconds (degas the solvent simultaneously).
If solid remains, add solvent in 0.5 volume increments.
Verification: Solution should be clear yellow/orange. Any darkening (red/brown) indicates decomposition.
Protocol B: Recrystallization (Purification)
Use this to purify crude material that has "oiled out."
Primary Solvent: Dissolve crude solid in minimum boiling Ethanol (only if no base is present!) or Toluene .
Filtration: Hot filter to remove insoluble mechanical impurities.
Anti-Solvent Addition:
If using Ethanol: Add warm Water dropwise until turbidity (cloudiness) persists.
If using Toluene: Add Heptane dropwise.
Cooling Ramp:
Wrap the flask in foil/cotton to cool slowly to Room Temp (RT).
Once at RT, move to 4°C fridge.
Critical: Fast cooling leads to oiling out. Slow cooling promotes crystal lattice formation over amorphous oil.
Module 4: Troubleshooting Workflow (Interactive)
Use this logic flow to diagnose your specific solubility issue.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to dissolve my fluoronitrobenzene for biological assays?A: Yes, DMSO is an excellent solvent for these compounds due to its high polarity. However, ensure your DMSO is dry. At high concentrations (>100 mM) over long periods, trace water in DMSO can hydrolyze the fluorine, generating HF and the phenol derivative. Store frozen aliquots.
Q2: Why did my solution turn bright red?A: This is the classic "Meisenheimer Complex" color. You likely have a base present (even a weak one) in a nucleophilic solvent. Your compound is degrading.[1] Neutralize immediately and extract into an organic layer (DCM) to salvage the remaining starting material.
Q3: How do I remove Toluene after the reaction? It bumps on the rotovap.A: Toluene forms an azeotrope with Ethanol and Water. Adding a small amount of Ethanol can help carry over the Toluene during rotary evaporation. Alternatively, use Chlorobenzene if you need a higher boiling point, or DCM if you need easy removal (though solubility is lower in DCM).
References
Acevedo, O., & Jorgensen, W. L. (2004).[2] Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884.[2] Link
Nudelman, N. S., et al. (1987).[3] Solvents effects on aromatic nucleophilic substitutions.[1][2][3][4] Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954.[3] Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[5] (See specifically Chapter on Nitro-compounds and Group Contribution methods). Link
ChemicalBook. (2024). 4-Fluoronitrobenzene Properties and Purification Methods. Link
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Fluoro-2-nitrobenzene. (Section 10: Stability and Reactivity). Link
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Chromatography Troubleshooting & Method Development
Target Analytes: Positional Isomers of Substituted Nitrobenzenes (e.g., Dinitrobenzenes, Nitrotoluenes, Nitroanilines)
Core Directive: The Science of Separation
User Note: Pure nitrobenzene (
) has no isomers. This guide addresses the separation of positional isomers of substituted nitrobenzenes (ortho-, meta-, and para-), utilizing dinitrobenzene (DNB) as the primary reference model due to its distinct dipole characteristics.
The Polarity Paradox
Separating positional isomers is difficult because they share identical molecular weights and similar solubilities. Success depends on exploiting dipole moments and
interactions rather than simple hydrophobicity.
Isomer
Dipole Moment ()
Elution Order (Silica/Normal Phase)
Elution Order (C18/Reverse Phase)
Para- (-)
~0 D (Non-polar)
First (Weakest interaction)
Last (Strongest hydrophobic retention)
Meta- (-)
~3.9 D (Moderate)
Intermediate
Intermediate
Ortho- (-)
~6.0 D (Polar)
Last (Strongest interaction)
First (Least hydrophobic)
Note: Dipole values are approximate for dinitrobenzene.[1] Ortho- isomers may elute differently if intramolecular hydrogen bonding (e.g., in nitrophenols) reduces effective polarity.[2]
Recommended for: High-purity separation of meta/para pairs.
Stationary Phase Selection:
Standard: C18 (Octadecyl) – Good for general separation.
High-Selectivity (Recommended):Phenyl-Hexyl or Biphenyl .
Why? Phenyl phases engage in
stacking with the nitro-aromatic ring. This interaction is sterically sensitive, often resolving meta and para isomers that co-elute on C18 [1].
Mobile Phase:
Solvent A: Water (buffered to pH 3.0-4.0 with Formic Acid or Phosphate if ionizable groups like -OH/-NH2 are present).
Solvent B:Methanol (MeOH) .
Critical: Avoid Acetonitrile (ACN) if resolution is poor. ACN suppresses ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
interactions between the analyte and phenyl stationary phases. MeOH promotes them [2].
Conditions:
Flow: 1.0 mL/min (Analytical).
Temperature:20°C - 25°C . Lower temperatures generally improve isomer resolution by reducing molecular rotation, enhancing steric discrimination.
Protocol B: Normal Phase Flash Chromatography
Recommended for: Bulk purification of crude synthesis mixtures.
Stationary Phase: High-purity Silica Gel (40-63 µm).
Mobile Phase: Hexane / Ethyl Acetate (EtOAc) or Hexane / Dichloromethane (DCM).
Gradient Strategy:
Start: 100% Hexane (Equilibration).
Ramp: 0% to 20% EtOAc over 10 Column Volumes (CV).
Tip: If ortho and meta are merging, switch to Toluene as a modifier. Toluene provides
-electron selectivity on silica surfaces.
Troubleshooting & FAQs
Issue 1: Co-elution of Meta and Para Isomers
Q: My meta and para peaks are merging into a single broad peak on my C18 column. How do I separate them?
A: This is the most common failure mode.[3] The hydrophobicity difference between m- and p- is often too small for C18 to discriminate.
Step 1 (Solvent Switch): Change organic modifier from Acetonitrile to Methanol . Methanol allows the aromatic rings to interact more distinctively with the stationary phase.
Step 2 (Column Switch): Switch to a Phenyl-Hexyl or Fluorophenyl column.[4] These phases separate based on electron density distribution, which differs significantly between meta (electron-withdrawing groups at 1,3) and para (1,4) positions [1].
Step 3 (Temperature): Lower the column oven temperature to 15-20°C. Higher temperatures increase kinetic energy, "blurring" the subtle steric differences required for separation.
Issue 2: Peak Tailing
Q: The peaks are asymmetrical with significant tailing, especially the ortho isomer. Is my column dead?
A: Likely not. Tailing in nitro-aromatics is usually caused by:
Silanol Interactions: Nitro groups are electron-withdrawing, but if you have amino (-NH2) or hydroxyl (-OH) groups (e.g., nitroanilines), they interact strongly with acidic silanols on the silica backbone.
Fix: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase to block silanols.
Column Overload: Isomers have low solubility.
Fix: Check the peak shape.[5][6] A "shark fin" (slow rise, sharp drop) indicates overload. Dilute the sample or increase column diameter.
Issue 3: Inconsistent Elution Order
Q: The literature says para should elute last on RP-HPLC, but I'm seeing it elute before meta. Why?
A: This "selectivity flip" occurs due to Steric Hindrance or Intramolecular Bonding .
Scenario: If you are separating ortho-nitrophenol, the -OH and -NO2 form an internal hydrogen bond. This "hides" the polar groups, making the molecule behave more hydrophobically than expected. It may elute later than expected on C18.
Verification: Always run pure standards of each isomer individually to confirm retention times before running the mixture.
Visual Troubleshooting Logic
Figure 1: Decision matrix for troubleshooting isomer co-elution in nitro-aromatic separations.
References
Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
Biotage. (2023).[7] Are all C18 Flash Columns the Same? Selectivity Differences Explained. Retrieved from [Link]
Nacalai Tesque. (2025).[5] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Nitrobenzene Isomers). Retrieved from [Link]
PubChem. (2025). 1,2-Dinitrobenzene Compound Summary (Dipole Moment Data). Retrieved from [Link]
Technical Support Center: Minimizing Side Products in SNAr Reactions of Fluorinated Aromatics
Prepared by: Your Senior Application Scientist Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of fluorinated aromatics and seek to optimize their synthetic outcomes. As a versatile and powerful tool for C-N, C-O, and C-S bond formation, SNAr reactions are pivotal in modern chemistry. However, their success hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters to mitigate the formation of unwanted side products.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices, empowering you to not only solve current challenges but also to proactively design more robust and efficient reactions in the future.
Troubleshooting Guide: From Side Products to Solutions
This section directly addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and implement a validated solution.
Q1: My TLC/LC-MS analysis shows multiple product spots. How do I identify and eliminate common side products?
The appearance of multiple spots is a classic sign that your reaction is not as selective as intended. The structure of your starting materials and the reaction conditions are the primary determinants of the side-product profile. Let's break down the most common culprits.
A1: Identifying and Mitigating Common SNAr Side Products
Side Product Type
Primary Cause(s)
Recommended Solution(s)
Di- or Poly-substitution
The aromatic substrate contains multiple leaving groups, and the nucleophile is used in excess or the reaction temperature is too high.[1][2]
Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile relative to the leaving group you intend to substitute.[1][3] Consider lowering the reaction temperature to favor mono-substitution.[1][3]
Hydrolysis
Presence of water in the reaction mixture, which can act as a competing nucleophile (as hydroxide) or hydrolyze activated starting materials/products.
Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]
Benzyne Formation
Use of a very strong base (e.g., NaNH₂, NaH) with an aryl halide that is not sufficiently activated by electron-withdrawing groups.[5][6] This leads to an elimination-addition mechanism, often resulting in a mixture of regioisomers.[6][7]
Use a milder base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) sufficient to deprotonate the nucleophile but not the aromatic ring. This side reaction is less common with highly activated fluoroaromatics but can be a concern for less electron-deficient systems.[8][9]
Solvolysis
The solvent itself acts as a nucleophile (e.g., using an alcohol as a solvent). This is especially prevalent at elevated temperatures.[1]
Use a non-nucleophilic, polar aprotic solvent. Preferred choices include DMSO, DMF, NMP, and acetonitrile, as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[1][10]
Denitration
A common side reaction when using thiol nucleophiles with nitro-activated aromatic rings.[11]
This is a known competing pathway. Optimization may require careful control of temperature and stoichiometry. If denitration is severe, an alternative synthetic route or a different electron-withdrawing group may be necessary.
Q2: My reaction is sluggish or shows no conversion. Before I increase the temperature, what should I verify?
Low or no conversion is a frequent issue that can often be resolved without resorting to drastic temperature increases, which can promote side reactions. A systematic check of the core reaction components is the most effective approach.
A2: A Step-by-Step Checklist for Low Conversion
Confirm Ring Activation: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[12] This requires the presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -C(O)R positioned ortho or para to the fluorine leaving group.[1][13] If your substrate lacks sufficient activation, the reaction will be inherently slow.
Assess Nucleophile Strength: The nucleophile may be too weak. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide.[1] If you are using a neutral nucleophile (e.g., amine, alcohol, thiol), ensure you are using an appropriate base to deprotonate it either in-situ or prior to addition.[1]
Evaluate Your Solvent Choice: The solvent plays a critical role. Polar aprotic solvents (DMSO, DMF, MeCN) are strongly recommended.[1][4] They excel at solvating the cation (e.g., K⁺, Na⁺) of the nucleophile salt, leaving the anionic nucleophile "naked" and more reactive. Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, encapsulating it and drastically reducing its nucleophilicity.[1][14]
Check for Moisture: As mentioned in the side products section, water can consume your reagents. Ensure all glassware is oven- or flame-dried and that solvents are anhydrous.
This systematic approach is visualized in the troubleshooting workflow below.
A decision workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q: Why is fluorine often the best leaving group in SNAr reactions, which is the opposite of S_N2 reactivity?
A: This is an excellent and crucial question. The difference lies in the rate-determining step of the two mechanisms. In an S_N2 reaction, the bond to the leaving group is broken in the one and only step, so weaker C-X bonds (like C-I) lead to faster reactions.
In contrast, the SNAr mechanism is a two-step process:
Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon, breaking the ring's aromaticity to form a high-energy intermediate called a Meisenheimer complex.[12][15]
Leaving Group Elimination (Fast Step): The aromaticity is restored by the elimination of the leaving group.[15]
Fluorine's extreme electronegativity has a powerful electron-withdrawing inductive effect. This effect makes the carbon atom it's attached to (the ipso-carbon) highly electrophilic and thus, more susceptible to nucleophilic attack.[15] This significantly lowers the activation energy of the first, rate-determining step, making the overall reaction faster.[12][15] The strength of the C-F bond is irrelevant to the rate because it is broken in the second, fast step.[1] Therefore, the leaving group reactivity for SNAr is typically F > Cl > Br > I .[1][12]
The two-step addition-elimination mechanism of SNAr.
Q: How do I properly handle the workup, especially when using high-boiling polar aprotic solvents like DMF or DMSO?
A: Workup and purification can indeed be challenging with these solvents.
Removal of Solvent: DMF and DMSO are difficult to remove on a standard rotary evaporator. A common procedure is to pour the reaction mixture into a large volume of cold water or brine.[1] The desired organic product will often precipitate and can be collected by filtration. If it does not precipitate, the product must be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions (3x) are recommended to ensure complete recovery.
Washing: The combined organic layers should be washed thoroughly with water and then brine to remove residual DMF or DMSO.[1][16]
Breaking Emulsions: Emulsions can form during these aqueous washes. To break them, add a saturated solution of NaCl (brine), which increases the polarity of the aqueous phase and helps force the separation of layers.[1][16]
Purification: For basic products (e.g., amines), treating the silica gel with a small amount of triethylamine (~1%) in the eluent can prevent streaking during column chromatography.[1]
Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate and nucleophile.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the fluorinated aromatic substrate (1.0 eq.), the amine nucleophile (1.05–1.2 eq.), and a suitable base (e.g., K₂CO₃, 1.5 eq.).
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, to make a 0.1-0.5 M solution).
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C).
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
Workup: Cool the mixture to room temperature. Pour the reaction mixture into cold water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
Setup: To a dry, round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq.) and anhydrous THF or DMF.
Alkoxide Formation: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
Substrate Addition: Add the fluorinated aromatic substrate (1.0 eq.) to the reaction mixture.
Reaction: Heat the reaction to the desired temperature (often reflux) and stir until the starting material is consumed as monitored by TLC.
Workup: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water. Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Separate the layers. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product as needed.[1]
References
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions - Semantic Scholar. [Link]
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - Journal of the American Chemical Society. [Link]
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. [Link]
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions - ResearchGate. [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Link]
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [Link]
Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. [Link]
Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine - ResearchGate. [Link]
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [Link]
Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution - Harvard DASH. [Link]
Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis - RSC Publishing. [Link]
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing). [Link]
High-Field vs. Benchtop 19F NMR Spectroscopy for the Structural Elucidation of Fluoro-Methoxy-Nitrobenzene Derivatives: A Comparative Guide
Fluoro-methoxy-nitrobenzene derivatives are critical intermediates in the development of modern agrochemicals and targeted pharmaceuticals. However, the synthesis of these compounds often yields complex mixtures of regio...
Author: BenchChem Technical Support Team. Date: March 2026
Fluoro-methoxy-nitrobenzene derivatives are critical intermediates in the development of modern agrochemicals and targeted pharmaceuticals. However, the synthesis of these compounds often yields complex mixtures of regioisomers. Differentiating these isomers using standard
H or C NMR can be ambiguous due to overlapping aromatic signals.
Fluorine-19 (
F) NMR spectroscopy offers a superior alternative. With a nuclear spin of 1/2, 100% natural abundance, and a massive chemical shift dispersion of over 800 ppm, F NMR provides highly resolved, background-free spectra[1]. This guide objectively compares the performance of Benchtop F NMR (60–80 MHz) against High-Field F NMR (400–600 MHz) for isomer elucidation, supported by Density Functional Theory (DFT) computational validation.
Mechanistic Insights: Substituent Effects on
F Chemical Shifts
To interpret the performance of different NMR platforms, one must first understand the causality behind the chemical shifts in these specific derivatives. The
F nucleus is exquisitely sensitive to its local electronic environment, which is modulated by the competing effects of the methoxy (-OMe) and nitro (-NO) substituents ()[2].
The Deshielding Effect of -NO
: The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This depletes electron density around the fluorine nucleus, reducing magnetic shielding and shifting the signal downfield (towards more positive ppm values).
The Shielding Effect of -OMe : While inductively withdrawing, the methoxy group is a powerful electron donor via resonance (+M). At the ortho and para positions, this increases electron density around the fluorine, shielding the nucleus and shifting the signal upfield (towards more negative ppm values)[2].
Because these electronic effects are non-linear and highly dependent on steric compression, empirical additivity rules often fail. Therefore, combining experimental acquisition with computational prediction is essential for absolute structural assignment ()[3].
Platform Comparison: Benchtop vs. High-Field NMR
Benchtop NMR (60–80 MHz)
Benchtop systems utilize permanent magnets and are increasingly deployed in fume hoods for real-time reaction monitoring ()[4].
Performance : Excellent for fast screening. Because the
F chemical shift range is so broad, isomers with distinctly different substitution patterns (e.g., ortho-fluoro vs. meta-fluoro) are easily resolved.
Limitation : At lower magnetic fields (
), the chemical shift dispersion measured in Hertz is reduced. Because scalar coupling constants () are field-independent, the ratio of decreases. This often collapses complex H-F couplings (, ) into broad, unresolved multiplets, masking critical structural connectivity data.
High-Field NMR (400–600 MHz)
High-field superconducting systems remain the gold standard for complex structural elucidation ()[5].
Performance : The high
field ensures strict first-order spectral behavior. Fine (typically 6–10 Hz) and (typically 2–5 Hz) couplings are cleanly resolved. This allows chemists to map the exact distance between the fluorine atom and adjacent aromatic protons, definitively proving the isomer's structure without ambiguity[6].
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness, the following methodology employs an internal standard and computational cross-referencing, creating a self-validating analytical system.
Step 1: Sample Preparation
Weigh 15–20 mg of the purified fluoro-methoxy-nitrobenzene derivative.
Dissolve in 0.6 mL of deuterated chloroform (CDCl
).
Internal Standard : Add 0.1% v/v of Trichlorofluoromethane (CFCl
, = 0.00 ppm). Causality: External referencing can introduce magnetic susceptibility errors; an internal standard guarantees absolute chemical shift accuracy across different magnetic fields.
Step 2:
F NMR Acquisition
Benchtop (60 MHz) : Set the spectral width to 200 ppm centered at -100 ppm. Acquire 16 scans with a relaxation delay (
) of 2 seconds.
High-Field (400 MHz) : Set the spectral width to 250 ppm. Acquire 32 scans with a
of 3 seconds.
Causality for
: A 2 to 3-second delay is sufficient because the paramagnetic oxygen naturally dissolved in standard CDCl accelerates the longitudinal relaxation () of the F nuclei, ensuring quantitative signal integration without the need for sample degassing.
Step 3: DFT Computational Validation
Build the target isomer geometries in a computational suite (e.g., Gaussian 16).
Optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set.
Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
Causality: GIAO mathematically eliminates the gauge origin problem in magnetic field calculations, ensuring that the predicted shielding tensors do not artificially depend on the molecule's coordinate placement in the computational grid, yielding highly accurate
The following table summarizes the experimental and predicted performance for three common isomers, demonstrating the resolution gap between benchtop and high-field systems[5][8].
Compound Isomer
Benchtop F NMR (60 MHz)
High-Field F NMR (400 MHz)
DFT Predicted Shift (GIAO)
Resolution & Splitting (400 MHz)
4-fluoro-3-methoxy-nitrobenzene
-131.2 ppm (br s)
-131.25 ppm (dd, =9.5, 5.2 Hz)
-130.8 ppm
Fully resolved and
1-fluoro-4-methoxy-2-nitrobenzene
-121.5 ppm (br m)
-121.53 ppm (td, =7.6, 5.1 Hz)
-122.1 ppm
Resolved multiplet
2-fluoro-4-methoxy-nitrobenzene
-103.1 ppm (br s)
-103.14 ppm (dd, =9.1, 2.8 Hz)
-104.0 ppm
Fully resolved and
Data Note: The strong deshielding effect of the ortho-nitro group in 2-fluoro-4-methoxy-nitrobenzene pushes the shift to -103.14 ppm, whereas the ortho-methoxy group in 4-fluoro-3-methoxy-nitrobenzene heavily shields the nucleus to -131.25 ppm.
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for selecting the appropriate NMR platform and validation method based on the complexity of the isomer mixture.
Workflow comparing Benchtop vs. High-Field 19F NMR for isomer elucidation.
References
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds
Source: AZoM Materials
URL:[Link]
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines
Source: Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes
Source: Journal of the American Chemical Society / Figshare
URL:[Link]
HPLC Purity Standards for CAS 63762-81-2: A Comparative Technical Guide
This guide details the technical selection and application of HPLC purity standards for CAS 63762-81-2 , chemically identified as 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (also known as 4-Fluoro-5-methoxy-2-nitrotoluen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical selection and application of HPLC purity standards for CAS 63762-81-2 , chemically identified as 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (also known as 4-Fluoro-5-methoxy-2-nitrotoluene).[1]
This compound is a critical Fine Chemical Intermediate used in the synthesis of complex pharmaceutical APIs, particularly substituted anilines found in Kinase Inhibitors (e.g., EGFR inhibitors). Its purity is paramount because regioisomers (impurities with the same mass but different atomic arrangement) carried forward from this stage are often difficult to remove in downstream synthesis.[2]
Chemical Identity: 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
CAS Registry Number: 63762-81-2
Application: Pharmaceutical Intermediate / Building Block
Critical Quality Attribute (CQA): Regioisomeric Purity & Assay Content[1]
The Technical Challenge: Why Standard Grade Matters
For intermediates like CAS 63762-81-2, "Purity" is not a single metric.[1] It involves two distinct critical attributes that require different standard grades:
Assay (Content): How much of the powder is the actual active molecule (vs. salt, water, or solvent)?
Isomeric Purity: Is the nitro group in the 5-position (Target) or the 3-position (Impurity)?
Using a low-grade standard to quantify a starting material can lead to stoichiometry errors in synthesis, resulting in yield loss or failed batches.
The following HPLC method is designed to separate CAS 63762-81-2 from its likely Regioisomers (e.g., 1-fluoro-2-methoxy-3-methyl-5-nitrobenzene) and Degradation Products (Hydrolysis of the methoxy group to phenol).[1]
Method Parameters (Self-Validating System)
Column: C18 (Octadecyl) with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.
Why: The high carbon load improves the separation of hydrophobic aromatic isomers.[2]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]
Why: Suppresses ionization of any potential phenolic impurities, sharpening peaks.[2]
Detection: UV at 254 nm (Strong absorption by Nitro-aromatic system) and 210 nm (for non-chromophoric impurities).[1][2]
Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
5.0
90
10
Isocratic Hold (Elute polar impurities)
20.0
10
90
Linear Gradient (Elute Main Peak)
25.0
10
90
Wash
25.1
90
10
Re-equilibration
System Suitability Criteria (Pass/Fail)
Resolution (Rs): > 2.0 between Main Peak and nearest Regioisomer.
Tailing Factor: 0.8 – 1.2 (Symmetry is critical for area integration).[2]
RSD (n=5): < 0.5% for retention time; < 1.0% for Peak Area (using CRM).[2]
Visualized Workflows
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate standard grade based on the development stage.[2]
Caption: Decision matrix for selecting the appropriate purity standard grade based on analytical requirements.
Diagram 2: Impurity Profile & Separation Logic
This diagram visualizes the structural relationship between the target molecule and its critical impurities, which dictates the HPLC column selection.[2]
Caption: HPLC separation logic for CAS 63762-81-2, highlighting the difficulty of separating hydrophobic regioisomers.
References & Authority
National Institute of Standards and Technology (NIST). Certified Reference Materials (CRMs) for Chemical Analysis.[2]Link[1][2]
Bidepharm. Technical Data Sheet: CAS 63762-81-2.Link[1][2]
(Note: While specific pharmacopeial monographs do not exist for this intermediate, the protocols above adhere to ICH Q2(R1) validation standards for analytical procedures.)
Analytical Comparison Guide: FTIR Spectroscopic Profiling of Nitro vs. Methoxy Aromatic Substituents
As a Senior Application Scientist, I frequently guide drug development professionals and analytical researchers through the structural elucidation of complex aromatic systems. Differentiating between electron-withdrawing...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently guide drug development professionals and analytical researchers through the structural elucidation of complex aromatic systems. Differentiating between electron-withdrawing groups (EWGs) like the nitro group (-NO₂) and electron-donating groups (EDGs) like the methoxy group (-OCH₃) is a fundamental workflow in functional group analysis.
This guide objectively compares the infrared (IR) spectroscopic signatures of nitro and methoxy groups on benzene rings. By examining the underlying quantum mechanical causality of these vibrations and comparing standard analytical methodologies (ATR-FTIR vs. Transmission FTIR), this document provides a self-validating framework for accurate spectral interpretation.
Mechanistic Causality: Electronic Effects on Vibrational Modes
To interpret an IR spectrum accurately, one must understand why peaks manifest at specific frequencies. The position and intensity of an IR peak are dictated by the bond's force constant and the change in dipole moment during the vibration.
The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group. Structurally, the nitrogen atom carries a formal positive charge, and resonance distributes a negative charge equally across the two oxygen atoms, creating two equivalent "bond and a half" linkages[1]. Because the N-O bonds are highly polar, their stretching vibrations cause massive changes in the dipole moment, resulting in exceptionally intense IR bands[1]. When conjugated with a benzene ring (e.g., nitrobenzene), resonance delocalization slightly weakens the N-O bonds compared to aliphatic nitro compounds, shifting the asymmetric stretch to a lower wavenumber (~1523 cm⁻¹)[2].
The Methoxy Group (-OCH₃): The methoxy group acts as a strong electron-donating group via resonance. The aryl-alkyl ether linkage (C-O-C) consists of an sp²-hybridized aromatic carbon and an sp³-hybridized methyl carbon. The asymmetric stretching of this C-O-C bond is highly polar and dominates the fingerprint region[3]. Furthermore, the specific electronic environment of the oxygen atom alters the adjacent methyl group, producing a uniquely sharp, symmetric C-H stretching peak at ~2835 cm⁻¹, which is highly diagnostic and easily distinguishable from standard alkyl C-H stretches[3].
Fig 1: Causal relationship between electronic substituent effects and resulting IR vibrational frequencies.
Quantitative Spectral Signatures
The following table synthesizes the quantitative peak assignments for nitro and methoxy substituted benzenes, providing a direct comparison of their diagnostic markers.
Functional Group
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Intensity & Shape
Physical Causality
Nitro (-NO₂)
Asymmetric N-O Stretch
1520 - 1550
Very Strong, Broad
Out-of-phase stretching of the two N-O bonds. Conjugation with the ring lowers the frequency[2].
Unique symmetric C-H stretch of the O-CH₃ group, shifted lower than typical alkyl C-H[3].
Methodological Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing liquid aromatics like nitrobenzene or anisole, the choice of sample introduction profoundly impacts the resulting spectrum.
Attenuated Total Reflectance (ATR-FTIR): ATR is non-destructive and requires no sample preparation. However, the depth of penetration of the IR beam into the sample is directly proportional to the wavelength. Causality: Peaks at lower wavenumbers (e.g., the 850 cm⁻¹ C-N stretch) will appear artificially more intense relative to high-wavenumber peaks (like the 2835 cm⁻¹ methoxy C-H stretch) when compared to a standard transmission spectrum.
Transmission FTIR (Liquid Cells): Transmission follows the Beer-Lambert law strictly across all wavelengths, providing true relative peak intensities[4]. Causality: Because the NO₂ and C-O-C stretching bands possess massive transition dipole moments, analyzing neat liquids in standard cells will cause total absorption ("bottoming out"). Ultra-thin pathlengths must be utilized[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain internal checks. Below are the step-by-step, self-validating protocols for acquiring spectra of these compounds.
Protocol A: ATR-FTIR Analysis of Liquid Aromatics
Preparation: Clean the diamond or ZnSe ATR crystal with a volatile, non-IR-interfering solvent (e.g., isopropanol) and a lint-free wipe.
Validation Check 1 (Baseline): Acquire a background scan. The system is validated for use only if the live absorbance in the 1500–1000 cm⁻¹ fingerprint region is < 0.001 AU. A flat baseline confirms the absence of residual solvent or cross-contamination.
Sample Application: Deposit 1-2 drops of neat nitrobenzene or anisole directly onto the crystal, ensuring the active sensor area is completely covered without air bubbles.
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (typically 16-32 co-added scans).
Validation Check 2 (Linearity): Inspect the most intense peak (1530 cm⁻¹ for NO₂ or 1250 cm⁻¹ for C-O-C). The maximum absorbance must not exceed 1.5 AU. If it does, the detector is operating outside its linear dynamic range, and a crystal with fewer internal reflections must be used.
Protocol B: Transmission FTIR using Demountable Liquid Cells
Cell Assembly: Assemble a demountable liquid cell using KBr windows. Crucial Step: Insert a Teflon spacer of < 0.05 mm.
Background: Collect a background spectrum through the empty cell to ratio out the KBr window absorbance and atmospheric gases.
Sample Loading: Inject the neat liquid sample into the cell via the lower syringe port until it exits the top port, ensuring a bubble-free path.
Validation Check (Transmittance Resolution): Acquire the spectrum in % Transmittance mode. The system is validated if the strongest peak (e.g., the asymmetric NO₂ stretch) resolves cleanly with a minimum transmittance of 5-10%[4]. If the peak is completely flat at 0% T, the pathlength is too long, and the sample must be diluted in a non-polar solvent (e.g., CCl₄) or a thinner spacer must be applied.
Fig 2: Comparative experimental workflows for ATR-FTIR and Transmission FTIR of liquid aromatics.
References
BenchChem Technical Support Team.
NIST Mass Spectrometry Data Center. "Benzene, nitro-." NIST Chemistry WebBook, SRD 69.
Crystal Structure Data Guide: Fluorinated Nitro-Toluene Derivatives
Executive Summary: The Fluorine Effect in Crystal Engineering In drug discovery and energetic materials research, the fluorination of nitro-toluene scaffolds represents a critical optimization strategy. The substitution...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Effect in Crystal Engineering
In drug discovery and energetic materials research, the fluorination of nitro-toluene scaffolds represents a critical optimization strategy. The substitution of hydrogen with fluorine—a "bioisostere" with high electronegativity but small steric demand—dramatically alters the solid-state landscape.
This guide provides an in-depth technical comparison between 4-nitrotoluene (4-NT) and its fluorinated analogues (specifically 2-fluoro-4-nitrotoluene and 3-fluoro-4-nitrotoluene ).
Key Takeaway: While fluorination often lowers the melting point due to symmetry disruption, it significantly increases crystal density (up to +30%) and alters packing motifs from simple herringbone structures to complex planar stacking networks driven by weak C-H···F and C-F···π interactions.[1]
Part 1: Structural Comparative Analysis
The following data synthesizes crystallographic metrics to highlight the impact of fluorine substitution position.
Density & Energetic Potential:
The jump in density from 1.10 g/cm³ (4-NT) to 1.44 g/cm³ (3-F-4-NT) is the most critical operational metric. In energetic materials (explosives/propellants), detonation velocity scales linearly with density. The 3-fluoro isomer offers a superior packing efficiency due to the ability of the Fluorine atom to nestle into "holes" in the crystal lattice that a Hydrogen atom would leave empty, coupled with the heavier atomic mass of Fluorine.
Thermal Stability & Melting Point:
2-Fluoro Isomer: The ortho-substitution (relative to methyl) creates steric strain and disrupts the symmetry of the molecule, leading to a significantly lower melting point (33–35 °C). This makes it challenging to handle as a solid API but useful as a low-melting intermediate.
3-Fluoro Isomer: The meta-substitution restores some symmetry and facilitates better intermolecular interlocking, raising the melting point (54–56 °C) slightly above the non-fluorinated parent.
Interaction Landscape (The "Fluorine Wander"):
Unlike the strong, directional Hydrogen bonds seen in alcohols, the C-H···F interaction is weak and electrostatic. As noted by Thalladi et al. (1998), organic fluorine acts as a "structure director" only in the absence of strong H-bond donors. In these nitro-toluenes, the Fluorine atom competes with the Nitro group oxygen atoms for C-H contacts, often leading to disordered or polymorphic structures.
Part 2: Interaction Hierarchy Visualization
To understand the stability of these crystals, one must map the energy landscape of the intermolecular forces.
Figure 1: Hierarchy of intermolecular forces in fluorinated nitro-toluenes. Note that C-H···F interactions are weak but critical for fine-tuning density.
Part 3: Experimental Methodologies
Protocol A: Synthesis of 2-Fluoro-4-nitrotoluene
Rationale: Direct nitration of 2-fluorotoluene is often non-selective. The preferred route for high purity is the oxidation of the amine or nucleophilic substitution.
Halex Reaction Setup: Charge a dried reactor with 2,4-dinitrotoluene (1.0 eq) and anhydrous KF (2.5 eq). Add phase transfer catalyst (
, 5 mol%).
Solvent Addition: Add Sulfolane (approx. 4 volumes). Critical: Sulfolane promotes the solubility of KF.
Reaction: Heat to 180°C for 6 hours. Monitor by HPLC for the disappearance of the dinitro starting material.
Workup: Cool to 50°C. Pour into ice water. Extract with Ethyl Acetate.[2]
Purification: Distillation under reduced pressure is required due to the low melting point. Collect fraction boiling at 65-68°C (2 mmHg).
Protocol B: Crystal Growth for XRD Analysis
Challenge: Fluorinated nitro-toluenes are volatile and often crystallize as thin needles unsuitable for X-ray diffraction.
Solution: Low-temperature slow evaporation in a semi-sealed environment.
Step-by-Step Workflow:
Solvent Selection: Prepare a binary solvent system.
Solvent A (Good): Acetone or Ethyl Acetate.
Solvent B (Poor): Hexane or Pentane.
Supersaturation: Dissolve 50 mg of the fluorinated derivative in minimal Solvent A (approx 2 mL).
Filtration: Filter through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Dust particles induce twinning.
Vapor Diffusion (Preferred Method):
Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of Solvent B.
Cap the large vial tightly.
Store at 4°C (refrigerator).
Mechanism:[2][3][4] Hexane vapor slowly diffuses into the acetone, lowering solubility gradually. The low temperature reduces thermal motion, encouraging denser packing.
Harvesting: Crystals usually appear within 48-72 hours. Mount immediately using Paratone oil to prevent sublimation.
Part 4: Workflow Visualization
Figure 2: Optimized workflow for obtaining diffraction-quality crystals of volatile nitro-aromatics.
Part 5: Scientific Validation & Trustworthiness
Why this data matters
The crystallographic data presented here challenges the assumption that "fluorine is just a larger hydrogen."
Bioisosterism Failures: In protein binding pockets, replacing H with F in a nitro-toluene scaffold often fails to replicate binding affinity if the pocket relies on steric tightness. The 20-30% density increase changes the volume occupancy significantly.
Polymorphism Risk: Fluorinated aromatics are notorious for "disappearing polymorphs" (see Dunitz, 1995). The weak C-H···F interactions lead to flat energy landscapes where multiple crystal forms are accessible within a narrow energy range (< 2 kJ/mol). Researchers must screen multiple solvents (polar vs non-polar) to ensure the thermodynamic form is isolated.
References
Thalladi, V. R., et al. (1998). "C-H[5]···F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society.[5]
Dunitz, J. D., & Taylor, R. (1997). "Organic Fluorine: Odd Man Out." Chemistry – A European Journal.
Chopra, D., & Guru Row, T. N. (2011). "Role of Organic Fluorine in Crystal Engineering." CrystEngComm.
A Senior Application Scientist's Guide to Quality Control of Fluorinated Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. It is estimated that over 20%...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. It is estimated that over 20% of all pharmaceuticals contain fluorine, including blockbuster drugs like fluoxetine (Prozac) and paroxetine (Paxil).[1] The unique physicochemical characteristics imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, have made fluorinated intermediates indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs).
However, the very properties that make these intermediates so valuable also present unique analytical challenges in quality control (QC). Ensuring the identity, purity, and safety of these materials is paramount to the integrity of the final drug product. This guide provides a comprehensive comparison of QC testing parameters and methodologies for fluorinated pharmaceutical intermediates, drawing upon established analytical principles and regulatory expectations. It is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of this critical aspect of pharmaceutical manufacturing.
The Crucial Role of Quality Control for Fluorinated Intermediates
Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API.[2] The quality of these intermediates directly impacts the reproducibility of the manufacturing process, the impurity profile of the API, and ultimately, the safety and efficacy of the drug product.[2] For fluorinated intermediates, stringent QC is particularly critical due to:
Unique Reactivity: The high electronegativity of fluorine can influence the reactivity of adjacent functional groups, potentially leading to unexpected side reactions and the formation of unique impurities.
Analytical Complexity: The presence of fluorine can alter the chromatographic and spectroscopic properties of a molecule, necessitating specialized analytical techniques for accurate characterization.
Potential for Toxic Impurities: The synthesis of fluorinated compounds can sometimes involve reagents or generate byproducts that are toxic and must be carefully controlled.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through guidelines from the International Council for Harmonisation (ICH), mandate rigorous control of impurities in drug substances and drug products.[2][3] These standards extend to the control of starting materials and intermediates.
Core QC Testing Parameters and Comparative Analytical Techniques
A robust QC strategy for fluorinated pharmaceutical intermediates encompasses a range of tests to ensure their quality and consistency. The following sections detail the most critical parameters and compare the analytical techniques best suited for their evaluation.
Identity Confirmation
Verifying the chemical structure of the fluorinated intermediate is the foundational step in QC.
Comparison of Analytical Techniques for Identity Confirmation
Technique
Principle
Strengths for Fluorinated Intermediates
Limitations
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the resonance of the ¹⁹F nucleus in a magnetic field, providing detailed information about the chemical environment of each fluorine atom.
- High Specificity: The large chemical shift dispersion (around 800 ppm) minimizes signal overlap, providing a unique fingerprint for each fluorinated compound.[4][5] - High Sensitivity: ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly receptive to NMR measurements.[1] - Structural Elucidation: ¹⁹F-¹⁹F and ¹H-¹⁹F coupling patterns provide valuable information about the connectivity of atoms in the molecule.[4][6]
- Higher equipment cost compared to other techniques. - Can be less sensitive for very low concentration samples without specialized equipment.
¹H and ¹³C NMR Spectroscopy
Measures the resonance of proton and carbon-13 nuclei, respectively.
- Provides complementary structural information to ¹⁹F NMR. - ¹H NMR is highly sensitive and provides information on non-fluorinated parts of the molecule.
- ¹³C NMR has lower sensitivity due to the low natural abundance of the isotope. - Signal overlap can be an issue in complex molecules.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ionized molecules.
- Provides accurate molecular weight information. - High-resolution MS (HRMS) can determine the elemental composition, confirming the presence of fluorine.
- Does not provide detailed structural information on its own. - Isomeric compounds may not be distinguishable.
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations.
- Provides information about the functional groups present in the molecule. - The C-F bond has a characteristic absorption in the fingerprint region.
- Can be less specific for complex molecules with many functional groups. - May not be sufficient for unambiguous identification on its own.
Expert Insight: For unequivocal identity confirmation of fluorinated intermediates, ¹⁹F NMR is the gold standard . Its high specificity and sensitivity make it an unparalleled tool for this purpose.[5][7] While other techniques provide valuable supporting data, ¹⁹F NMR offers a direct and unambiguous window into the fluorine-containing parts of the molecule.
Purity and Impurity Profiling
Assessing the purity of the intermediate and identifying and quantifying any impurities is a critical safety and quality requirement. Impurities can arise from starting materials, byproducts of the synthesis, or degradation products.[3]
Comparison of Analytical Techniques for Purity and Impurity Profiling
Technique
Principle
Strengths for Fluorinated Intermediates
Limitations
High-Performance Liquid Chromatography (HPLC)
Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
- Versatility: A wide range of stationary and mobile phases can be used to separate a broad spectrum of fluorinated compounds.[8] - Quantitative Accuracy: When coupled with a suitable detector (e.g., UV, MS), HPLC provides accurate and precise quantification of the main component and impurities.
- Method development can be time-consuming. - Some highly fluorinated compounds may exhibit poor retention on traditional reversed-phase columns.
Gas Chromatography (GC)
Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas.
- High Resolution: Provides excellent separation of volatile impurities. - Ideal for Residual Solvents: The preferred method for analyzing residual solvents.[9]
- Limited to thermally stable and volatile compounds. - Derivatization may be required for non-volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the detection capabilities of MS.
- High Sensitivity and Specificity: Enables the detection and identification of trace-level impurities.[10][11] - Structural Information: MS fragmentation patterns can help elucidate the structure of unknown impurities.
- Matrix effects can sometimes suppress ion signals. - Higher cost and complexity compared to HPLC-UV.
¹⁹F NMR Spectroscopy
As described above.
- Quantitative Purity Assessment: The integral of the ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei, allowing for accurate quantification of the main component and fluorinated impurities without the need for individual reference standards.[5]
- May not detect non-fluorinated impurities. - Lower sensitivity for detecting very low levels of impurities compared to LC-MS.
Expert Insight: A combination of chromatographic techniques and ¹⁹F NMR provides the most comprehensive approach to purity and impurity profiling. HPLC or GC is essential for separating and quantifying all impurities, while ¹⁹F NMR offers a powerful tool for specifically identifying and quantifying fluorinated impurities.[12] LC-MS is invaluable for the structural elucidation of unknown impurities detected by other methods.[13]
Residual Solvents
Organic volatile impurities, or residual solvents, are byproducts of the manufacturing process and must be controlled within strict limits defined by guidelines such as ICH Q3C.[14][15]
Primary Analytical Technique for Residual Solvents
Technique
Principle
Strengths for Fluorinated Intermediates
Considerations
Headspace Gas Chromatography (HS-GC)
Volatile solvents are partitioned into the headspace of a sealed vial and then injected into a GC system.
- High Sensitivity: Can detect residual solvents at parts-per-million (ppm) levels. - Matrix Elimination: The non-volatile intermediate does not enter the GC column, preventing contamination and interference.
- Method development requires optimization of incubation temperature and time. - The choice of diluent is critical for water-insoluble fluorinated compounds, with dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) often being suitable choices.[15]
Expert Insight: HS-GC is the universally accepted method for residual solvent analysis in the pharmaceutical industry due to its sensitivity and robustness.[9][14] The unique properties of fluorinated intermediates do not typically pose significant challenges to this technique, provided the sample is properly dissolved.
Elemental Impurities
Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[3] The ICH Q3D guideline provides a framework for the control of elemental impurities based on their toxicity.[16]
Primary Analytical Technique for Elemental Impurities
A sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.
- Ultra-High Sensitivity: Can detect elemental impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[17] - Multi-Element Analysis: Can simultaneously measure a wide range of elements.
- Sample preparation often involves digestion with strong acids, which must be performed carefully to avoid loss of volatile elements. - Can be susceptible to polyatomic interferences, which may require advanced instrumentation or method development to resolve.
Similar to ICP-MS, but detects the light emitted by the excited atoms and ions in the plasma.
- Robust and Reliable: Less susceptible to matrix effects than ICP-MS. - Lower cost than ICP-MS.
- Less sensitive than ICP-MS, which may not be sufficient for all elements with low permitted daily exposure (PDE) limits.
Expert Insight: ICP-MS is the preferred technique for elemental impurity testing due to its superior sensitivity, which is often necessary to meet the stringent limits set by ICH Q3D.[16] While ICP-OES can be a suitable alternative for some elements, ICP-MS provides a more comprehensive and future-proof solution.
Experimental Protocols and Workflows
To ensure the trustworthiness and reproducibility of QC testing, detailed and validated experimental protocols are essential.
Protocol 1: Identity and Purity of a Fluorinated Intermediate by ¹⁹F NMR
Sample Preparation: Accurately weigh approximately 10-20 mg of the fluorinated intermediate and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard with a distinct ¹⁹F chemical shift (e.g., trifluorotoluene) for quantitative analysis.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Tune and match the probe to the ¹⁹F frequency.
Set the spectral width to encompass the expected chemical shift range of the compound and the internal standard.
Optimize the acquisition parameters, including the pulse angle, relaxation delay (to ensure full relaxation of all fluorine nuclei for accurate integration), and number of scans (to achieve an adequate signal-to-noise ratio).
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Reference the spectrum to the internal standard.
Integrate the signals corresponding to the main component, known impurities, and the internal standard.
Analysis:
Identity: Compare the chemical shifts and coupling patterns of the obtained spectrum with a reference spectrum or with the expected pattern based on the known structure.
Purity: Calculate the purity of the intermediate based on the relative integrals of the main component and the internal standard. Quantify any fluorinated impurities in a similar manner.
Workflow for QC Testing of a Fluorinated Pharmaceutical Intermediate
The following diagram illustrates a logical workflow for the comprehensive QC testing of a fluorinated pharmaceutical intermediate.
Caption: A comprehensive QC testing workflow for fluorinated pharmaceutical intermediates.
Conclusion
The quality control of fluorinated pharmaceutical intermediates is a multifaceted discipline that requires a deep understanding of both the unique chemistry of these compounds and the advanced analytical techniques used to characterize them. By implementing a robust QC strategy that leverages the strengths of complementary analytical methods, pharmaceutical manufacturers can ensure the quality, safety, and consistency of these critical building blocks. This guide serves as a foundational resource for developing and executing such a strategy, ultimately contributing to the successful development of safe and effective medicines.
References
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
NMR | Fluorine Spectroscopy - Oxford Instruments. (n.d.). Retrieved March 7, 2024, from [Link]
Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). Retrieved March 7, 2024, from [Link]
New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022, February 25). Retrieved March 7, 2024, from [Link]
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2). Retrieved March 7, 2024, from [Link]
Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved March 7, 2024, from [Link]
HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed. (2017, February 15). Retrieved March 7, 2024, from [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10). Retrieved March 7, 2024, from [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Fluorine pharma: Quality control by NMR - 2017 - Wiley Analytical Science. (2017, November 30). Retrieved March 7, 2024, from [Link]
Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Retrieved March 7, 2024, from [Link]
PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. (2025, December 3). Retrieved March 7, 2024, from [Link]
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - The University of Aberdeen Research Portal. (2019, April 11). Retrieved March 7, 2024, from [Link]
Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study) | Environmental Science & Technology - ACS Publications. (2024, July 10). Retrieved March 7, 2024, from [Link]
Pharmaceutical Impurity Testing and Identification - Intertek. (n.d.). Retrieved March 7, 2024, from [Link]
Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Retrieved March 7, 2024, from [Link]
Pharmacopeia: EP, USP and JP | APG Pharma | Leading in Pharmaceutical Packaging Solutions. (n.d.). Retrieved March 7, 2024, from [Link]
U.S. wastewater treatment fails to address rising organofluorine contamination - News-Medical.Net. (2025, January 7). Retrieved March 7, 2024, from [Link]
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). Retrieved March 7, 2024, from [Link]
Quality Guidelines - ICH. (n.d.). Retrieved March 7, 2024, from [Link]
FDA Releases Draft Guidance on Sampling and Testing of In-Process Materials and Drug Products | Pharmaceutical Technology. (2025, November 17). Retrieved March 7, 2024, from [Link]
Combustion ion chromatography for extractable organofluorine analysis - PMC - NIH. (2021, September 24). Retrieved March 7, 2024, from [Link]
Challenges in Perfluorocarboxylic Acid Measurements - ACS Publications. (2007, June 1). Retrieved March 7, 2024, from [Link]
Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. (n.d.). Retrieved March 7, 2024, from [Link]
E-book: Fluorine Analysis - Analytik Jena. (n.d.). Retrieved March 7, 2024, from [Link]
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (n.d.). Retrieved March 7, 2024, from [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023, February 1). Retrieved March 7, 2024, from [Link]
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (2024, January 1). Retrieved March 7, 2024, from [Link]
Residual Solvents Analysis & Testing | Gas Chromatography - RSSL. (n.d.). Retrieved March 7, 2024, from [Link]
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Residual solvent testing: a review of gas-chromatographic and alternative techniques. (2003, March 15). Retrieved March 7, 2024, from [Link]
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Residual solvent analysis by GC-Headspace - Scharlab Internacional. (n.d.). Retrieved March 7, 2024, from [Link]
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Operational Guide: Safe Disposal and Handling of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
Executive Summary & Core Directive 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (CAS 13344-96-2) is a critical intermediate, often utilized in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Osimertinib). Its struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (CAS 13344-96-2) is a critical intermediate, often utilized in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Osimertinib). Its structural combination of a nitro group (
) and a halogen () on an aromatic ring necessitates a strict "Segregate and Incinerate" policy.
The Golden Rule: Never dispose of this compound down the drain. It must be treated as Halogenated Organic Waste and segregated from strong bases and reducing agents to prevent uncontrolled exothermic decomposition.
Chemical Profile & Hazard Mechanism[1][2][3][4][5]
To handle this compound safely, one must understand the "Why" behind the protocols. The nitro group provides the oxygen balance that can support combustion, while the fluorine atom mandates specific scrubbing during incineration to prevent hydrofluoric acid (HF) emission.
Physicochemical Properties
Property
Data
Operational Implication
CAS Number
13344-96-2
Use for waste labeling and inventory tracking.
Physical State
Solid (Crystalline)
Dust control is required to prevent inhalation.[1]
Melting Point
~80–90 °C
Store below 40 °C to prevent thermal degradation.
Solubility
Low in water; Soluble in DMSO, DCM
Rinse glassware with organic solvents, not just water.
Reactivity
Nitro-aromatic
Sensitive to shock/heat if dry; incompatible with strong reducers.
The Mechanistic Hazard: Stability & Reactivity
While the nitro group at position 5 is meta to the fluorine at position 1 (reducing the risk of rapid Nucleophilic Aromatic Substitution compared to ortho/para isomers), the ring remains electron-deficient.
Base Incompatibility: Strong bases (e.g., NaOH, KOH) can strip protons from the methyl group or trigger complex decomposition pathways characteristic of nitro-toluenes, leading to "runaway" exotherms.
Reduction Risk: Contact with reducing metals (Zn, Fe) or hydrides can reduce the nitro group to an amine or hydroxylamine, reactions that are highly exothermic and can generate pressure in closed waste containers.
Waste Characterization & Segregation Workflow
Effective disposal begins at the bench. You must characterize the waste stream immediately upon generation to prevent "mystery waste" accumulation.
DOT Diagram: Disposal Decision Matrix
Figure 1: Decision matrix for segregating solid and liquid waste streams containing 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene.
Detailed Disposal Procedures
Solid Waste (Pure Compound or Filter Cake)
Objective: Contain dust and prevent environmental leaching.
Collection: Do not sweep dry dust aggressively (static/inhalation risk). Use a damp paper towel (solvent-wet) to wipe up residue.
Packaging: Place the solid and any contaminated wipes into a clear polyethylene bag (minimum 2 mil thickness).
Secondary Packaging: Place the sealed bag into a wide-mouth HDPE jar or a secondary bag.
Labeling: Must read: "Hazardous Waste - Toxic Solid - 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene".
Liquid Waste (Reaction Mixtures & Mother Liquors)
Objective: Prevent chemical incompatibility in the waste drum.
Quenching: If the compound is in a reaction mixture with reagents (e.g., acid chlorides, hydrides), ensure the reaction is fully quenched before transfer to the waste container.
Stream Selection:
Primary Choice:Halogenated Organic Waste .[2] Even if the solvent is methanol (non-halogenated), the presence of the Fluorine atom on the solute technically classifies the mixture as halogenated in many jurisdictions. This ensures it goes to an incinerator equipped with scrubbers.[3]
Avoid: Do not mix with "Aqueous Basic" waste streams.
Container: Use HDPE or Glass carboys. Avoid metal cans if the solution is acidic.
Final Fate: High-Temperature Incineration
The only acceptable final disposal method is incineration at a permitted facility.
Mechanism: Combustion at >1000°C destroys the nitroaromatic core.
Scrubbing: The facility must capture the resulting Hydrogen Fluoride (HF) and Nitrogen Oxides (
) gases.
Emergency Contingencies & Spill Response
In the event of a spill, speed and protection are paramount.[1] The nitro group makes the compound potentially toxic via skin absorption.[3]
Required PPE[2][7][8][9]
Gloves: Nitrile (double-gloved) or Laminate film (Silver Shield) for prolonged handling.
Respiratory: N95/P100 particulate respirator for solids; Half-mask with organic vapor cartridges for solutions.
Eyes: Chemical splash goggles.
DOT Diagram: Spill Response Workflow
Figure 2: Immediate response protocol for laboratory spills.
References
PubChem. (2025).[4] 1-Fluoro-2-methoxy-4-nitrobenzene Compound Summary. National Library of Medicine. [Link]
Immediate Action Required:
Treat 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene not merely as a standard organic intermediate, but as a lipophilic nitro-aromatic . This structural class possesses a high potential for transdermal absorption. Standard laboratory nitrile gloves may offer insufficient protection during prolonged contact.
The "Golden Rule" for this Compound:
Do not rely on visual detection of containment breach. The presence of the fluorine atom and the nitro group increases the compound's ability to penetrate standard elastomers without visible degradation.
PART 2: CHEMICAL INTELLIGENCE & HAZARD ANALYSIS
To handle this chemical safely, you must understand why it poses a risk.[1] We analyze the molecule based on its functional moieties:
Moiety
Risk Contribution
Operational Implication
Nitro Group (-NO₂)
Permeation & Toxicity: Nitro-aromatics are notorious for permeating nitrile rubber. They are often methemoglobinemia inducers if absorbed systematically.
Glove Selection: Standard thin nitrile is for splash protection only.
Fluoro Substituent (-F)
Metabolic Stability: The C-F bond is strong, potentially altering metabolic degradation pathways compared to non-fluorinated analogs.
Waste Stream: Must be segregated into Halogenated waste streams.
Methoxy/Methyl Groups
Lipophilicity: Increases solubility in lipids (skin oils), enhancing the rate of dermal absorption.
Skin Protection: Exposed skin (wrists, neck) is a primary vulnerability.
PART 3: PPE MATRIX (The Defense System)
This section details the specific protective equipment required. This is not a suggestion list; it is a validated barrier protocol.
Hand Protection (The Critical Barrier)
Scientific Rationale: Nitro-aromatics can permeate 4-mil nitrile gloves in <15 minutes. Relying on a single layer of disposable nitrile is scientifically unsound for any task involving weighing or solution transfer.
Protocol:
Standard Handling (Weighing/Transfer):Double Gloving Strategy.
Inner Layer: 4-mil Nitrile (inspection layer).
Outer Layer: 5-8 mil Nitrile or Neoprene (sacrificial layer).
Change Frequency: Immediately upon splash or every 30 minutes of handling.
Why: Laminate films provide >4-hour breakthrough times for nitro-aromatics where elastomers fail.
Respiratory & Eye Protection
Primary Engineering Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust or aerosolized solution bypassing the side shields.
Respiratory Backup: If fume hood unavailable (Not Recommended) or during spill cleanup outside the hood:
Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter .
PART 4: VISUALIZATION – PPE DECISION LOGIC
The following diagram illustrates the decision process for selecting the correct glove barrier based on the operational task.
Figure 1: Glove selection decision tree based on exposure potential and task duration.
PART 5: OPERATIONAL PROTOCOL (Step-by-Step)
Phase 1: Receipt & Storage
Inspection: Upon receipt, inspect the bottle for "sweating" or crystallization on the cap, which indicates leakage.
Environment: Store in a cool, dry place (2–8°C recommended to minimize volatility/degradation).
Segregation: Store away from strong oxidizers and reducing agents.
Phase 2: Weighing & Transfer (Highest Risk Phase)
Static electricity can disperse fine powders of nitro-aromatics, creating an inhalation hazard.
Setup: Place the balance inside the fume hood. If the balance is external, use a powder containment enclosure.
Anti-Static: Use an anti-static gun or wipes on the spatula and weighing boat.
Technique:
Tare the weighing vessel.
Transfer solid gently to avoid dust generation.
Immediately recap the stock bottle.
Wipe the exterior of the stock bottle with a solvent-dampened tissue (discard as hazardous waste) before returning to storage.
Phase 3: Reaction Setup
Solvent Choice: When dissolving, prefer solvents with lower volatility if possible.
Temperature Control: If heating is required, ensure a reflux condenser is active before heating begins to prevent vapor escape.
PART 6: EMERGENCY & DISPOSAL LOGISTICS
Spill Response Protocol
Scenario: 5g of solid powder spilled on the benchtop.
Evacuate & Ventilate: Clear the immediate area.[2][3] Ensure fume hood is in "Emergency/Purge" mode if equipped.
PPE Upgrade: Don Silver Shield gloves and a P100 respirator.
Containment:
Do not dry sweep. This generates dust.
Cover the spill with a wet paper towel (dampened with water or compatible solvent like ethanol) to suppress dust.
Cleanup: Scoop the damp material into a wide-mouth jar. Wipe the surface three times with solvent-soaked pads.
Disposal Strategy
This compound contains Fluorine; it cannot be bulked with standard non-halogenated organic waste.
Waste Stream
Classification
Notes
Solid Waste
Hazardous Solid (Halogenated)
Contaminated gloves, weighing boats, and paper towels go here.
Liquid Waste
Halogenated Organic
Even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute dictates the stream.
PART 7: WORKFLOW VISUALIZATION
Figure 2: End-to-end handling workflow ensuring containment from storage to disposal.
References
PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene Compound Summary (Structural Analog). National Library of Medicine. Available at: [Link]
University of California, Berkeley. Glove Selection Guide - Office of Environment, Health & Safety. Available at: [Link]